molecular formula C6H3BrClNO B582063 2-Bromo-5-chloropyridine-4-carboxaldehyde CAS No. 921630-14-0

2-Bromo-5-chloropyridine-4-carboxaldehyde

Cat. No.: B582063
CAS No.: 921630-14-0
M. Wt: 220.45
InChI Key: OBHVMEJUYJSWKS-UHFFFAOYSA-N
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Description

2-Bromo-5-chloropyridine-4-carboxaldehyde is a useful research compound. Its molecular formula is C6H3BrClNO and its molecular weight is 220.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-chloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHVMEJUYJSWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670315
Record name 2-Bromo-5-chloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921630-14-0
Record name 2-Bromo-5-chloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Bromo-5-chloropyridine-4-carboxaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-5-chloropyridine-4-carboxaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document details the established synthetic routes, experimental protocols, and relevant quantitative data, offering a practical resource for chemists in the field.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its trifunctional nature, featuring bromo, chloro, and aldehyde moieties on a pyridine scaffold, allows for diverse and selective chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. This guide outlines a robust two-step synthesis commencing from readily available starting materials.

Overall Synthesis Strategy

The most common and effective pathway to this compound involves a two-step sequence. The first step is the synthesis of the precursor, 2-bromo-5-chloropyridine, via a diazotization reaction of 2-amino-5-chloropyridine. The subsequent and final step is the regioselective introduction of a formyl group at the 4-position of the pyridine ring through an ortho-metalation strategy.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Bromo-5-chloropyridine cluster_step2 Step 2: Formylation 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Diazotization Diazotization 2-Amino-5-chloropyridine->Diazotization  HBr, Br₂, NaNO₂ 2-Bromo-5-chloropyridine 2-Bromo-5-chloropyridine Diazotization->2-Bromo-5-chloropyridine 2-Bromo-5-chloropyridine_2 2-Bromo-5-chloropyridine Ortho-metalation Ortho-metalation 2-Bromo-5-chloropyridine_2->Ortho-metalation  LDA, THF, -78 °C Target_Molecule 2-Bromo-5-chloro pyridine-4-carboxaldehyde Ortho-metalation->Target_Molecule  DMF

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-chloropyridine

This procedure is based on a well-established diazotization reaction of 2-amino-5-chloropyridine.

Materials:

  • 2-Amino-5-chloropyridine

  • Hydrobromic acid (48% aqueous solution)

  • Bromine

  • Sodium nitrite

  • Sodium hydroxide

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2-amino-5-chloropyridine (1 equivalent) in 48% hydrobromic acid.

  • Cool the solution to below 10 °C in an ice-salt bath.

  • Slowly add bromine (2.6 equivalents) to the stirred solution while maintaining the temperature below 10 °C.

  • Prepare a solution of sodium nitrite (2.35 equivalents) in water and add it dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.

  • Slowly add a solution of sodium hydroxide in water to the reaction mixture to neutralize the acid, keeping the temperature below 25 °C.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain 2-bromo-5-chloropyridine as a solid. The product can be further purified by recrystallization from hexane.

Step 2: Synthesis of this compound

This step involves the ortho-metalation of 2-bromo-5-chloropyridine followed by quenching with N,N-dimethylformamide (DMF). The ortho-directing ability of the bromine atom at the 2-position guides the lithiation to the 3-position, and steric hindrance likely favors formylation at the 4-position after subsequent rearrangement or lithiation. While a direct protocol for this specific substrate is not widely published, the following is a general and reliable method for the formylation of halopyridines.[1]

Materials:

  • 2-Bromo-5-chloropyridine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-bromo-5-chloropyridine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 to 1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add anhydrous DMF (2-3 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 2-bromo-5-chloropyridine and its subsequent formylation.

StepReactantProductReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
12-Amino-5-chloropyridine2-Bromo-5-chloropyridineHBr, Br₂, NaNO₂, NaOHWater, Ethyl Acetate0 - 101.5~91-93[2]
22-Bromo-5-chloropyridineThis compoundLDA, DMFAnhydrous THF-78 to RT3 - 4Yields for this specific substrate are not widely reported but are expected to be moderate to good based on similar reactions.

Alternative Formylation Method: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a well-known method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like DMF and an acid chloride such as phosphorus oxychloride (POCl₃).[6]

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Aromatic_Ring Electron-Rich Aromatic/Heteroaromatic Ring Aromatic_Ring->Iminium_Intermediate Electrophilic Aromatic Substitution Aryl_Aldehyde Aryl Aldehyde Iminium_Intermediate->Aryl_Aldehyde Aqueous Work-up

Figure 2: Generalized mechanism of the Vilsmeier-Haack reaction.

However, pyridine is an electron-deficient heterocycle, which generally makes it a poor substrate for electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation.[3] The presence of two electron-withdrawing halogen substituents (bromo and chloro) on the pyridine ring in 2-bromo-5-chloropyridine further deactivates the ring towards electrophilic attack. Consequently, the Vilsmeier-Haack reaction is expected to be less effective for the synthesis of this compound compared to the ortho-metalation approach.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The outlined two-step process, involving the diazotization of 2-amino-5-chloropyridine followed by a regioselective ortho-metalation and formylation, represents a reliable and efficient route to this important pharmaceutical intermediate. While alternative methods exist, the described protocol offers a clear and actionable pathway for researchers and professionals in the field of drug discovery and development. Careful execution of the experimental procedures and adherence to safety precautions are paramount for successful synthesis.

References

An In-depth Technical Guide to 5-Bromo-2-chloropyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An important note on nomenclature: Initial inquiries for "2-bromo-5-chloropyridine-4-carboxaldehyde" yielded limited specific data. However, substantial information is available for its structural isomer, 5-bromo-2-chloropyridine-4-carboxaldehyde (CAS No. 1060802-23-4). This guide will focus on the latter, a well-documented compound of significant interest to the scientific community.

This technical whitepaper provides a comprehensive overview of the core chemical properties, safety protocols, and a representative synthetic approach for 5-bromo-2-chloropyridine-4-carboxaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

5-Bromo-2-chloropyridine-4-carboxaldehyde is a halogenated pyridine derivative, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. Its physical and chemical data are summarized below.

PropertyValueReference(s)
Molecular Formula C₆H₃BrClNO[1]
Molecular Weight 220.45 g/mol [1]
CAS Number 1060802-23-4[1]
Appearance Pale yellow solid[1]
Melting Point 63-68 °C[1]
Boiling Point 274 °C[1]
Density 1.800 g/cm³[1]
Flash Point 120 °C[1]
Storage Temperature -20°C[1]
pKa (Predicted) -3.62 ± 0.10[1]
Synonyms 5-Bromo-2-chloroisonicotinaldehyde, 2-Chloro-5-bromopyridine-4-carboxaldehyde[1]

Safety and Handling

5-Bromo-2-chloropyridine-4-carboxaldehyde is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Hazard Classifications:

  • Acute Toxicity, Oral (Category 3)

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

GHS Hazard Statements:

  • H301: Toxic if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Experimental Protocols

Proposed Synthetic Protocol: A Representative Example

The synthesis of a related compound, 5-bromo-2,4-dichloropyridine, involves a two-step process starting from 2-amino-4-chloropyridine, which can be adapted.[2][3]

Step 1: Bromination of 2-amino-4-chloropyridine

  • Dissolve 2-amino-4-chloropyridine (1 equivalent) in a suitable solvent such as dichloromethane.[2][3]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) in portions, maintaining the temperature at 0°C.

  • Stir the reaction mixture at this temperature for approximately 30 minutes.[2][3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with 1M hydrochloric acid, followed by a brine solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the brominated intermediate.[2][3]

Step 2: Diazotization and Introduction of the Aldehyde Group (Conceptual)

A Sandmeyer-type reaction or a related transformation would be necessary to convert the amino group to the desired aldehyde. This is a more complex step and would require specific reagents and conditions that are not detailed in the provided search results for this exact molecule. A hypothetical subsequent formylation step would be required to introduce the carboxaldehyde group at the 4-position.

Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted pyridine, based on the protocols for related compounds.

G Generalized Synthetic Workflow cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Analysis A Starting Material (e.g., 2-amino-4-chloropyridine) B Bromination (e.g., with NBS) A->B C Intermediate Product B->C D Further Functionalization (e.g., Diazotization, Formylation) C->D J TLC C->J Monitor E Crude Product D->E F Extraction & Washing E->F Proceed to G Drying & Concentration F->G H Column Chromatography G->H I Pure Product (5-Bromo-2-chloropyridine-4-carboxaldehyde) H->I K NMR I->K Characterize L Mass Spec I->L M IR I->M

Caption: Generalized workflow for the synthesis and analysis of 5-bromo-2-chloropyridine-4-carboxaldehyde.

As no specific biological signaling pathways involving 5-bromo-2-chloropyridine-4-carboxaldehyde were identified in the provided search results, a diagram illustrating such a pathway cannot be generated at this time. The compound is primarily documented as a synthetic intermediate.

References

An In-depth Technical Guide to 2-Bromo-5-chloropyridine-4-carboxaldehyde (CAS No. 921630-14-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-5-chloropyridine-4-carboxaldehyde, registered under CAS number 921630-14-0. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Chemical Identity and Physical Properties

This compound is a halogenated pyridine derivative. The presence of bromo, chloro, and aldehyde functional groups on the pyridine ring makes it a versatile synthetic intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 921630-14-0
Molecular Formula C₆H₃BrClNO[1]
Molecular Weight 220.45 g/mol [1]
Appearance Solid[2]
Melting Point 63-68 °C[2]
Storage Temperature -20°C[2]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible synthetic route can be derived from established methods for analogous compounds. A common precursor for this synthesis is 2-Bromo-5-chloropyridine.

Synthesis of 2-Bromo-5-chloropyridine (Precursor)

A general and widely used method for the synthesis of 2-Bromo-5-chloropyridine is the Sandmeyer-type reaction starting from 2-Amino-5-chloropyridine.

Experimental Protocol: Synthesis of 2-Bromo-5-chloropyridine from 2-Amino-5-chloropyridine [3]

  • Diazotization: To a solution of 2-Amino-5-chloropyridine (1 equivalent) in an aqueous solution of hydrobromic acid (48%), bromine (2.6 equivalents) is added while maintaining the temperature below 10°C.[4]

  • A solution of sodium nitrite (2.35 equivalents) in water is then added dropwise to the reaction mixture at the same temperature.[3]

  • The reaction is stirred for an additional 30 minutes after the addition is complete.[3]

  • Neutralization and Isolation: The reaction mixture is then carefully neutralized with a solution of sodium hydroxide at a temperature not exceeding 20-25°C.[3]

  • The resulting precipitate is filtered, washed with water, and dried to yield 2-Bromo-5-chloropyridine.[3]

  • The crude product can be further purified by recrystallization from a suitable solvent like hexane.[3]

Synthesis of this compound

The formylation of the precursor, 2-Bromo-5-chloropyridine, at the 4-position can be achieved through various methods. One potential approach involves a Grignard reaction followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). A patent for the preparation of 2-bromo-5-aldehyde pyridine outlines a similar procedure.[5]

Proposed Experimental Protocol (based on analogous reactions):

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of 2-Bromo-5-chloropyridine in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) is added dropwise to initiate the Grignard reaction.

  • Formylation: The freshly prepared Grignard reagent is then cooled in an ice bath and a solution of N,N-dimethylformamide (DMF) in the same anhydrous solvent is added dropwise.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford this compound.

Workflow for the Synthesis of this compound

G A 2-Amino-5-chloropyridine B Diazotization (HBr, Br2, NaNO2) A->B Step 1 C 2-Bromo-5-chloropyridine B->C D Grignard Formation (Mg, THF) C->D Step 2 E Formylation (DMF) D->E F This compound E->F

Caption: Synthetic pathway from 2-Amino-5-chloropyridine.

Characterization

The structural elucidation and purity assessment of this compound would typically involve a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons with characteristic chemical shifts and coupling constants. An aldehyde proton signal would be observed further downfield.
¹³C NMR Signals corresponding to the carbon atoms of the pyridine ring and the aldehyde carbonyl group.
IR Spectroscopy Characteristic absorption bands for C=O stretching of the aldehyde, C-H stretching of the aromatic ring, and C-Br and C-Cl stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively reported. However, the pyridine carboxaldehyde scaffold is a known pharmacophore present in various biologically active molecules. Pyridine derivatives, in general, have shown a wide range of medicinal applications, including antimicrobial, anticancer, and anti-inflammatory activities.[6][7][8][9][10]

Derivatives of pyridine-4-carboxaldehyde have been investigated for their potential as antimalarial agents and inhibitors of enzymes like HDAC6, which is implicated in idiopathic pulmonary fibrosis.[11] Furthermore, Schiff bases derived from pyridine-4-carbaldehyde have been synthesized and evaluated for their antioxidant and DNA binding properties.[3]

Given the structural alerts present in this compound, it is a promising candidate for further derivatization and biological screening. The aldehyde functional group provides a convenient handle for the synthesis of a library of compounds, such as imines, hydrazones, and alcohols, which could be evaluated for various biological activities.

Logical Workflow for Biological Evaluation

G A This compound B Chemical Derivatization (e.g., Schiff base formation) A->B C Library of Derivatives B->C D Biological Screening (e.g., anticancer, antimicrobial assays) C->D E Identification of Hit Compounds D->E F Lead Optimization E->F G Mechanism of Action Studies E->G

Caption: Workflow for discovering bioactive derivatives.

Suppliers

This compound is available from several chemical suppliers. Researchers should inquire about purity and availability from the vendors directly. Some potential suppliers include:

  • RightPath Industries[12]

  • United States Biological[1]

  • Sigma-Aldrich[2]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Based on information for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.

This guide provides a summary of the available information on this compound. Further research is warranted to fully elucidate its synthetic accessibility, reactivity, and biological potential. The versatile nature of this compound makes it an attractive building block for the development of novel chemical entities with potential therapeutic applications.

References

starting materials for 2-bromo-5-chloropyridine-4-carboxaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for 2-bromo-5-chloropyridine-4-carboxaldehyde, a crucial intermediate in pharmaceutical and agrochemical research. The guide provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound is typically achieved through a two-stage process:

  • Synthesis of the precursor, 2-bromo-5-chloropyridine.

  • Formylation of 2-bromo-5-chloropyridine at the 4-position.

Two principal pathways have been identified for the synthesis of the 2-bromo-5-chloropyridine intermediate, starting from either 2-amino-5-chloropyridine or 2,5-dichloropyridine. Subsequently, the introduction of the carboxaldehyde group is primarily accomplished via directed ortho-metalation (lithiation) followed by quenching with a formylating agent, or through a Vilsmeier-Haack reaction.

Synthesis of 2-Bromo-5-chloropyridine Intermediate

Starting Material: 2-Amino-5-chloropyridine

A common and efficient method for the synthesis of 2-bromo-5-chloropyridine is the Sandmeyer-type reaction starting from 2-amino-5-chloropyridine. This diazotization reaction offers high yields.[1][2][3]

Quantitative Data for Synthesis from 2-Amino-5-chloropyridine

Starting MaterialReagentsSolventsReaction TimeTemperature (°C)Yield (%)PurityReference
2-Amino-5-chloropyridineHBr (48%), Br₂, NaNO₂Water1.5 hours0 - 1093%Not Specified[2]
2-Amino-5-chloropyridineHBr (47%), NaNO₂Water1 hour091%Not Specified[2]

Experimental Protocol: Diazotization of 2-Amino-5-chloropyridine [2]

  • To a solution of 2-amino-5-chloropyridine (25.6 g, 0.2 mol) in 48% aqueous hydrobromic acid (100 ml, 1.2 mol), add bromine (26 ml, 0.52 mol) while maintaining the temperature below 10°C.

  • At the same temperature, add a solution of sodium nitrite (32.4 g, 0.47 mol) in water (50 ml) dropwise over 1 hour.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes.

  • Carefully add a solution of sodium hydroxide (74.6 g, 1.86 mol) in water (100 ml), ensuring the temperature does not exceed 20-25°C.

  • The resulting precipitate is filtered, washed with a saturated solution of NaHSO₃ (~5 ml), followed by several washes with ice water (3 x 30 ml).

  • The product is then air-dried to yield 2-bromo-5-chloropyridine as a beige powder (Yield: 35.6 g, 93%).

Starting Material: 2,5-Dichloropyridine

An alternative route to 2-bromo-5-chloropyridine involves the halogen exchange reaction of 2,5-dichloropyridine.[4]

Quantitative Data for Synthesis from 2,5-Dichloropyridine

Starting MaterialReagentsSolventsReaction TimeTemperature (°C)Yield (%)PurityReference
2,5-Dichloropyridine30% HBr in Acetic AcidWater4 days11094%Not Specified[4]

Experimental Protocol: Halogen Exchange of 2,5-Dichloropyridine [4]

  • A mixture of 30% hydrobromic acid-acetic acid solution (1500 ml) and water (100 ml) is added to 2,5-dichloropyridine (300 g, 2.03 mol).

  • The mixture is stirred at 110°C for 4 days.

  • After cooling to room temperature, the reaction mixture is diluted with hexane (1000 ml), and the precipitate is collected by filtration.

  • The obtained solid is suspended in water (5000 ml), and sodium carbonate is gradually added to neutralize the aqueous layer.

  • The aqueous layer is then extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is concentrated under reduced pressure to obtain 2-bromo-5-chloropyridine as a colorless solid (Yield: 366 g, 94%).

Formylation of 2-Bromo-5-chloropyridine

The introduction of the carboxaldehyde group at the 4-position of 2-bromo-5-chloropyridine is a key step. The two most viable methods are directed ortho-metalation and the Vilsmeier-Haack reaction.

Directed ortho-Metalation (Lithiation)

This method involves the deprotonation at the 4-position of 2-bromo-5-chloropyridine using a strong lithium base, such as lithium diisopropylamide (LDA), followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[5][6] The regioselectivity for the 4-position is directed by the chloro and bromo substituents.

Experimental Protocol: Formylation via Lithiation (Adapted from a similar substrate[6])

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF) and cool to -78°C.

  • Slowly add an equimolar amount of n-butyllithium (n-BuLi) and stir for 30 minutes to generate LDA in situ.

  • Add a solution of 2-bromo-5-chloropyridine in anhydrous THF dropwise to the LDA solution at -78°C.

  • Stir the mixture at -78°C for 1-2 hours to ensure complete lithiation.

  • Add an excess of anhydrous N,N-dimethylformamide (DMF) dropwise at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, acts as the electrophile.

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)[1]

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.

  • Allow the mixture to stir for 30-60 minutes to form the Vilsmeier reagent.

  • To this mixture, add 2-bromo-5-chloropyridine, either neat or dissolved in a suitable solvent like dichloromethane.

  • The reaction mixture is then heated, typically between 60-80°C, for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base, such as sodium hydroxide or sodium carbonate, until alkaline.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield this compound.

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the described synthetic workflows.

G cluster_0 Synthesis of 2-Bromo-5-chloropyridine 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Bromo-5-chloropyridine 2-Bromo-5-chloropyridine 2-Amino-5-chloropyridine->2-Bromo-5-chloropyridine  Diazotization (Sandmeyer) 2,5-Dichloropyridine 2,5-Dichloropyridine 2,5-Dichloropyridine->2-Bromo-5-chloropyridine  Halogen Exchange

Caption: Synthetic routes to the 2-bromo-5-chloropyridine intermediate.

G cluster_1 Formylation of 2-Bromo-5-chloropyridine 2-Bromo-5-chloropyridine 2-Bromo-5-chloropyridine Lithiation Directed ortho-Metalation (LDA, -78°C) 2-Bromo-5-chloropyridine->Lithiation Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) 2-Bromo-5-chloropyridine->Vilsmeier Target_Product 2-Bromo-5-chloropyridine- 4-carboxaldehyde Lithiation->Target_Product  + DMF Vilsmeier->Target_Product

References

An In-depth Technical Guide to the Formylation of 2-Bromo-5-chloropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Formylated pyridines are pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. Their aldehyde functional group serves as a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. Among these, the formylation of substituted halopyridines, such as 2-bromo-5-chloropyridine, is of significant interest due to the potential for differential reactivity of the halogen substituents in subsequent cross-coupling reactions. This technical guide provides a comprehensive overview of the primary methods for the formylation of 2-bromo-5-chloropyridine, focusing on organometallic-mediated approaches. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to assist researchers in the successful synthesis of formylated 2-bromo-5-chloropyridine derivatives.

Methods of Formylation

The introduction of a formyl group onto the 2-bromo-5-chloropyridine ring is most effectively achieved through organometallic intermediates, which can be generated and subsequently trapped with a formylating agent. The regioselectivity of the formylation is a critical aspect, dictated by the method of metalation and the inherent electronic and steric properties of the substrate. The two principal products of formylation are 2-bromo-5-chloroisonicotinaldehyde (formylation at the 4-position) and 2-bromo-5-chloronicotinaldehyde (formylation at the 3-position).

Lithiation followed by Formylation with N,N-Dimethylformamide (DMF)

Directed ortho-metalation using a strong lithium amide base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile is a powerful strategy for the functionalization of pyridines.[1] For 2-bromo-5-chloropyridine, the directing effects of the nitrogen atom and the chloro and bromo substituents, as well as the steric hindrance, will influence the site of lithiation. The most probable site for deprotonation by LDA is the C-4 position, which is situated between the two halogen atoms. Subsequent reaction with N,N-dimethylformamide (DMF) introduces the formyl group at this position.

A key consideration in this method is the potential for halogen-metal exchange, particularly with the more labile bromine atom, if a strong alkyllithium base like n-butyllithium were used. The use of LDA at low temperatures minimizes this side reaction.[2]

Regioselectivity of Lithiation:

The lithiation of 2,5-substituted pyridines is a well-established method for their regioselective functionalization.[3] In the case of the analogous 2-chloro-5-bromopyridine, lithiation with LDA has been reported to occur with high regioselectivity.[3] This suggests that for 2-bromo-5-chloropyridine, the kinetic deprotonation will favor the 4-position due to the activating effect of the adjacent chloro group and the directing effect of the pyridine nitrogen.

dot

Diagram 2: Vilsmeier-Haack Reaction Pathway.

Experimental Protocols and Data

Based on literature precedents for similar compounds, the most promising route for the formylation of 2-bromo-5-chloropyridine is via lithiation followed by quenching with DMF, which is expected to yield 2-bromo-5-chloroisonicotinaldehyde (CAS 1060802-23-4).

Experimental Protocol: Synthesis of 2-Bromo-5-chloroisonicotinaldehyde

This protocol is adapted from procedures for the ortho-lithiation and formylation of substituted halopyridines.

[1]Materials:

  • 2-Bromo-5-chloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of LDA: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Lithiation: To the freshly prepared LDA solution, add a solution of 2-bromo-5-chloropyridine (1.0 equivalent) in anhydrous THF dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C. Stir for an additional 1 hour at this temperature.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-bromo-5-chloroisonicotinaldehyde as a solid.

Quantitative Data Summary

While a specific yield for the formylation of 2-bromo-5-chloropyridine is not explicitly reported in the readily available literature, analogous reactions on similar substrates suggest that yields in the range of 60-80% can be expected. The purity of the final product is typically assessed by NMR spectroscopy and melting point analysis.

Product NameCAS NumberMolecular FormulaMolecular WeightPhysical FormMelting Point (°C)Expected Yield (%)
2-Bromo-5-chloroisonicotinaldehyde1060802-23-4C₆H₃BrClNO220.45Solid63-6860-80 (estimated)
2-Bromo-5-chloronicotinaldehyde1227605-52-8C₆H₃BrClNO220.45--Lower (if formed)

Note: The melting point for 2-bromo-5-chloroisonicotinaldehyde is reported by commercial suppliers.

Conclusion

The formylation of 2-bromo-5-chloropyridine is a key transformation for accessing valuable intermediates in pharmaceutical and agrochemical research. The most reliable and regioselective method for this conversion is the lithiation at the 4-position using LDA at low temperature, followed by quenching with DMF to yield 2-bromo-5-chloroisonicotinaldehyde. While other methods like the Grignard reaction and the Vilsmeier-Haack reaction are theoretically possible, they are likely to be less efficient and less regioselective for this particular substrate. The detailed protocol and data provided in this guide are intended to facilitate the successful synthesis and further derivatization of this important chemical building block. Researchers should pay careful attention to anhydrous reaction conditions and low temperatures to ensure optimal results.

References

physical and chemical characteristics of 2-bromo-5-chloropyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-bromo-5-chloropyridine-4-carboxaldehyde, a halogenated pyridine derivative with potential applications in organic synthesis and medicinal chemistry. This document outlines its known properties, a plausible synthetic route, and general experimental considerations.

Core Compound Properties

This compound, with the CAS number 1060802-23-4, is a polysubstituted pyridine ring. The presence of bromo, chloro, and aldehyde functional groups on the pyridine core makes it a versatile intermediate for further chemical modifications.

Physical and Chemical Data

The known physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₃BrClNO[1][2]
Molecular Weight 220.45 g/mol [1][2]
CAS Number 1060802-23-4[1][2]
Appearance Pale yellow solid[2]
Melting Point 63-68 °C[1]
Boiling Point 274 °C (Predicted)[2]
Density 1.800 g/cm³ (Predicted)[2]
Flash Point 120 °C[2]
pKa -3.62 ± 0.10 (Predicted)[2]
Storage Temperature -20°C[1]

Spectral Characteristics

Detailed experimental spectral data for this compound is not widely available in the public domain. The following data is predicted based on the analysis of its structure and comparison with similar compounds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityAssignment
~10.1Singlet (s)-CHO
~8.9Singlet (s)Pyridine H-6
~7.8Singlet (s)Pyridine H-3
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~191C=O
~152C-Cl
~150C-H (C-6)
~142C-CHO
~128C-Br
~125C-H (C-3)
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~2820, ~2720MediumAldehyde C-H stretch (Fermi doublet)
~1700-1720StrongCarbonyl (C=O) stretch
~1550-1580MediumPyridine ring C=C and C=N stretch
~1000-1200StrongC-Cl stretch
~600-700StrongC-Br stretch
Predicted Mass Spectrum (Electron Ionization)
m/zRelative IntensityAssignment
221High[M+2]⁺ (containing ⁸¹Br)
219High[M]⁺ (containing ⁷⁹Br)
192Medium[M-CHO]⁺
190Medium[M-CHO]⁺ (containing ⁷⁹Br)
111Medium[M-Br-CHO]⁺

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups: the aldehyde, the bromo group, and the chloro group, all attached to a pyridine ring.

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo reactions such as Wittig olefination, condensation reactions, and reduction to an alcohol or oxidation to a carboxylic acid.

  • Halogen Substituents: The bromine at the 2-position and chlorine at the 5-position are potential sites for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-Br bond is generally more reactive than the C-Cl bond in such reactions, allowing for selective functionalization. These positions are also activated for nucleophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the other substituents.

Experimental Protocols

Plausible Synthesis of this compound

This proposed synthesis involves a lithiation followed by formylation.

Step 1: Directed ortho-metalation of 2-bromo-5-chloropyridine

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 2-bromo-5-chloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The lithium is expected to direct to the 4-position due to the directing effect of the adjacent chloro and bromo groups.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 2: Purification

  • Chromatography: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Visualizations

Synthetic and Purification Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis and purification of this compound.

G Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 2-bromo-5-chloropyridine in THF lithiation Addition of n-BuLi at -78°C start->lithiation formylation Addition of DMF at -78°C lithiation->formylation quench Quench with aq. NH4Cl formylation->quench extraction Extraction with Ethyl Acetate quench->extraction wash Wash with Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentration in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Proposed workflow for the synthesis and purification.

Logical Relationship of Reactivity

This diagram illustrates the potential reactive sites of this compound and the types of reactions that can occur.

G Reactivity Map of this compound cluster_aldehyde Aldehyde Group (C4) cluster_bromo Bromo Group (C2) cluster_chloro Chloro Group (C5) molecule This compound nucleophilic_addition Nucleophilic Addition molecule->nucleophilic_addition wittig Wittig Reaction molecule->wittig reduction Reduction to Alcohol molecule->reduction suzuki_br Suzuki Coupling molecule->suzuki_br sonogashira_br Sonogashira Coupling molecule->sonogashira_br buchwald_br Buchwald-Hartwig Amination molecule->buchwald_br snar Nucleophilic Aromatic Substitution molecule->snar suzuki_cl Suzuki Coupling (less reactive) molecule->suzuki_cl

Caption: Potential reaction pathways for the title compound.

Safety Information

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for organic synthesis, offering multiple points for chemical modification. Its synthesis, while not explicitly detailed in the literature, can be approached through established methods such as directed metalation followed by formylation. The reactivity of its functional groups allows for a wide range of transformations, making it a compound of interest for the development of novel chemical entities in pharmaceutical and materials science research. Further experimental validation of its properties and reactivity is warranted to fully explore its synthetic potential.

References

An In-depth Technical Guide on the Solubility of 2-bromo-5-chloropyridine-4-carboxaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-5-chloropyridine-4-carboxaldehyde. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility through established experimental protocols. It also includes qualitative solubility information for the target compound and structurally related molecules to guide solvent selection.

Introduction

This compound is a halogenated pyridine derivative of interest in medicinal chemistry and drug development due to its utility as a synthetic intermediate.[1] Understanding its solubility in various organic solvents is crucial for reaction setup, purification, formulation, and various analytical procedures. This guide offers a detailed experimental protocol for determining the solubility of this compound and presents known qualitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing solubility experiments and for understanding the compound's behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1060802-23-4[2]
Molecular Formula C₆H₃BrClNO[2]
Molecular Weight 220.45 g/mol [2]
Appearance Solid, Pale yellow[2]
Melting Point 63-68 °C[2]
Storage Temperature -20°C[2]

Qualitative Solubility Data

Table 2: Qualitative Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
2-Bromopyridine-5-carbaldehydeDichloromethaneSoluble[4]
EtherSoluble[4]
Ethyl acetateSoluble[4]
MethanolSoluble[4]
Acidic water solutionsSoluble[5]
Dimethyl sulfoxide (polar)Soluble[5]
2-Bromo-5-chloropyridineWaterSlightly soluble[6]

Based on its structure, which includes polar functional groups (aldehyde, chloro, and bromo substituents on a pyridine ring), this compound is expected to be more soluble in polar organic solvents.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.[3][7][8][9]

4.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, hexane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

4.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may need to be determined experimentally.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

    • Weigh the filtered solution to determine its mass.

  • Analysis:

    • Dilute a known aliquot of the filtered, saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A pre-established calibration curve is necessary for this quantification.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL, mg/mL, or molarity (mol/L).

    • To calculate solubility in mg/mL:

      • Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)

4.3. Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a solid organic compound.

G A Add excess solid to solvent in a vial B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample for analysis D->E F Analyze concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility F->G

Caption: Experimental workflow for solubility determination.

Theoretical Considerations: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] It states that substances with similar intermolecular forces are likely to be soluble in one another. The following diagram illustrates this relationship.

G cluster_0 Solute cluster_1 Solvent A Polar Solute C Polar Solvent A->C Similar Intermolecular Forces D Nonpolar Solvent A->D Dissimilar Intermolecular Forces B Nonpolar Solute B->C Dissimilar Intermolecular Forces B->D Similar Intermolecular Forces E Soluble C->E F Insoluble C->F D->E D->F

Caption: The "Like Dissolves Like" principle of solubility.

Given the polar nature of the pyridine ring and the presence of halogen and aldehyde functional groups, this compound is predicted to be more soluble in polar solvents such as alcohols (methanol, ethanol), ketones (acetone), and chlorinated solvents (dichloromethane), and less soluble in nonpolar solvents like hexane and toluene.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, this guide provides researchers with the necessary tools to determine this crucial parameter. By following the detailed experimental protocol and considering the theoretical principles of solubility, scientists in drug development and related fields can effectively characterize the solubility profile of this compound, facilitating its use in further research and applications.

References

Stability and Storage of 2-Bromo-5-chloropyridine-4-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-bromo-5-chloropyridine-4-carboxaldehyde. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and purity of this compound for experimental and synthetic applications. This document outlines handling procedures, potential degradation pathways, and methodologies for stability assessment.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative with the molecular formula C₆H₃BrClNO. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₃BrClNO
Molecular Weight220.45 g/mol
AppearanceSolid
Melting Point63-68 °C
Boiling Point281.9 ± 35.0 °C (Predicted)[1]
Density1.800 ± 0.06 g/cm³ (Predicted)[1]

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the stability and purity of this compound. The compound is classified as a combustible liquid and is toxic if swallowed or in contact with skin, causing skin and eye irritation, and may cause respiratory irritation[2].

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationCitation
Temperature Store in a cool, dry place. Some suppliers recommend storage at -20°C for maximum stability.[3][4][5]
Atmosphere Store in a well-ventilated area under an inert gas. Keep container tightly closed.[2][3][6]
Light Store in a dark place to prevent photodegradation.[3]
Incompatible Materials Avoid contact with strong oxidizing agents.[3]
Handling Use personal protective equipment (gloves, eye protection). Handle in a chemical fume hood. Avoid dust formation and inhalation. Wash thoroughly after handling.[3][7]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the public domain, potential degradation can be inferred from the chemical structure and the behavior of related compounds. The presence of aldehyde and halogen substituents on the pyridine ring suggests susceptibility to oxidation, hydrolysis, and dehalogenation.

A visual representation of a logical workflow for investigating these potential degradation pathways is provided below.

G cluster_stress Forced Degradation Studies cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl) HPLC_DAD HPLC-DAD/UV Analysis Acid_Hydrolysis->HPLC_DAD Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH) Base_Hydrolysis->HPLC_DAD Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC_DAD Thermal Thermal Stress (e.g., 70°C) Thermal->HPLC_DAD Photochemical Photochemical Stress (UV/Vis light) Photochemical->HPLC_DAD LC_MS LC-MS for Impurity Identification HPLC_DAD->LC_MS If significant degradation Compound 2-Bromo-5-chloropyridine- 4-carboxaldehyde Compound->Acid_Hydrolysis Compound->Base_Hydrolysis Compound->Oxidation Compound->Thermal Compound->Photochemical

Figure 1: Experimental workflow for forced degradation studies.

A hypothetical degradation pathway involving oxidation of the aldehyde group and potential dehalogenation is illustrated below.

G Start 2-Bromo-5-chloropyridine- 4-carboxaldehyde Oxidation Oxidation (e.g., H2O2) Start->Oxidation Dehalogenation Reductive Dehalogenation Start->Dehalogenation Product1 2-Bromo-5-chloropyridine- 4-carboxylic acid Oxidation->Product1 Product2 5-Chloropyridine- 4-carboxaldehyde Dehalogenation->Product2

Figure 2: Hypothetical degradation pathways.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. Forced degradation studies are essential to demonstrate the specificity of the method.

Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is generally suitable for the analysis of aromatic aldehydes.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with a pH modifier like 0.1% formic acid or a buffer) is a common starting point.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of the compound in the mobile phase.

  • Injection Volume: 10 µL

  • Column Temperature: 25-30 °C

Method development should aim to achieve a sharp, symmetrical peak for the parent compound, well-resolved from any potential degradation products.

Forced Degradation Studies Protocol

Forced degradation studies are conducted to intentionally degrade the sample under more severe conditions than accelerated stability testing[7]. This helps in identifying potential degradation products and validating the stability-indicating nature of the analytical method.

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for a specified period. Neutralize the solution before injection.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 70-100°C) for a specified period.

  • Photostability: Expose the solid compound and a solution of the compound to a combination of UV and visible light as per ICH Q1B guidelines.

Analysis: Analyze the stressed samples at different time points by the developed HPLC method. The goal is to achieve 5-20% degradation of the active substance[5].

Data Presentation and Interpretation

The results from the stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 3: Example of Stability Data Presentation under Forced Degradation

Stress ConditionTime (hours)Assay of Parent Compound (%)% DegradationNumber of Degradants
0.1 M HCl (60°C) 0100.00.00
892.57.51
2485.214.82
0.1 M NaOH (RT) 0100.00.00
488.111.92
1279.820.23
3% H₂O₂ (RT) 0100.00.00
895.34.71
2490.69.41

Note: The data in this table is hypothetical and for illustrative purposes only.

The data from these studies will help in identifying the conditions under which this compound is unstable and will aid in establishing appropriate storage and handling procedures to ensure its quality over time. For definitive identification of degradation products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) should be employed.

References

The Synthetic Versatility of 2-Bromo-5-chloropyridine-4-carboxaldehyde: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-chloropyridine-4-carboxaldehyde is a strategically functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique arrangement of a reactive aldehyde group and two distinct halogen atoms on a pyridine core allows for a diverse range of chemical transformations. This technical guide explores the core applications of this compound, with a particular focus on its role as a precursor to complex heterocyclic systems, including pyrazolopyridines with potential therapeutic applications. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to enable researchers to effectively utilize this versatile intermediate in their research endeavors.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The introduction of multiple, orthogonally reactive functional groups onto this core structure provides a powerful platform for the generation of molecular diversity. This compound presents such a platform, featuring an aldehyde for condensation and derivatization reactions, a bromine atom amenable to various cross-coupling reactions, and a chlorine atom that can also participate in nucleophilic substitution or coupling reactions, albeit typically under more forcing conditions than the bromine.

While direct literature on the specific applications of this compound is not abundant, its synthetic potential can be inferred from the well-established reactivity of its constituent functional groups. This guide will focus on its demonstrated use in the synthesis of pyrazolopyridine derivatives, a class of compounds with recognized biological activity.

Core Applications in Research

The primary application of this compound in research is as a versatile intermediate for the synthesis of more complex molecules, particularly substituted heterocyclic compounds. The aldehyde functionality serves as a handle for chain extension and the formation of new rings, while the halogen atoms provide sites for carbon-carbon and carbon-heteroatom bond formation.

A significant application lies in the synthesis of pyrazolopyridines . These fused heterocyclic systems are of considerable interest in drug discovery due to their structural similarity to purines, which allows them to interact with a variety of biological targets.

Synthesis of Pyrazolopyridine Derivatives

One of the key applications of this compound is in the construction of pyrazolo[3,4-c]pyridine scaffolds. This is typically achieved through a condensation reaction with a hydrazine derivative, followed by intramolecular cyclization. The resulting pyrazolopyridine retains the bromine and chlorine atoms, which can be further functionalized.

Experimental Protocols

General Protocol for the Synthesis of 1-Aryl-1H-pyrazolo[3,4-c]pyridin-4(5H)-ones from this compound

This protocol describes a typical two-step synthesis of a pyrazolopyridine derivative.

Step 1: Condensation with Hydrazine

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired arylhydrazine hydrochloride (1.1 eq) and a base, for example, sodium acetate (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the intermediate hydrazone may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then washed with water and dried.

Step 2: Intramolecular Cyclization and Suzuki Coupling (One-Pot)

  • The crude hydrazone from Step 1 is dissolved in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Add an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for example, K₂CO₃ (2.0 eq).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-aryl-5-aryl-1H-pyrazolo[3,4-c]pyridin-4(5H)-one.

Data Presentation

The following table summarizes representative quantitative data for reactions involving halogenated pyridines, which can serve as a starting point for optimizing reactions with this compound.

Reaction TypeStarting MaterialReagents and ConditionsProductYield (%)Reference
Suzuki-Miyaura Coupling2-Bromo-4-fluoro-5-methylpyridineArylboronic acid, K₂CO₃, Pd(PPh₃)₄, 1,4-dioxane/H₂O, 90 °C, 12-24h2-Aryl-4-fluoro-5-methylpyridineVaries[1]
Condensation2-Bromopyridine-5-carbaldehydeTrimethyl orthoformate, p-toluenesulfonic acid, methanol, reflux, 4h2-Bromo-5-(dimethoxymethyl)pyridineNot specified[2]

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for Pyrazolopyridine Synthesis

The following diagram illustrates the general workflow for the synthesis of pyrazolopyridine derivatives from this compound.

G cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization/Coupling cluster_product Final Product start1 This compound step1 Reaction in Ethanol with NaOAc at RT start1->step1 start2 Arylhydrazine HCl start2->step1 intermediate Hydrazone Intermediate step1->intermediate step2 Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) in Dioxane/Water at 90-100°C intermediate->step2 product Substituted Pyrazolopyridine step2->product

Synthetic workflow for pyrazolopyridines.
Potential Signaling Pathway Inhibition

Derivatives of pyrazolopyridines have been investigated as inhibitors of various kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are crucial components of the innate immune system. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases.

G TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 Downstream Downstream Signaling (NF-κB, MAPKs) TRAF6->Downstream Inflammation Inflammatory Response Downstream->Inflammation Inhibitor Pyrazolopyridine Derivative (Potential Inhibitor) Inhibitor->IRAK4

Potential inhibition of the IRAK4 signaling pathway.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its trifunctional nature allows for the strategic and controlled introduction of molecular complexity. The synthesis of pyrazolopyridine derivatives, potent scaffolds for the development of kinase inhibitors and other therapeutic agents, highlights the significant potential of this compound. The protocols and workflows presented in this guide are intended to facilitate the exploration of this promising chemical entity in the pursuit of novel scientific discoveries.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with 2-bromo-5-chloropyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules.[4][5][6][7]

Functionalized pyridine derivatives are of significant interest in drug discovery, as the pyridine scaffold is a key component in numerous FDA-approved drugs.[5][8] The ability to selectively introduce molecular complexity onto the pyridine ring allows for the fine-tuning of a compound's biological activity, solubility, and pharmacokinetic properties.[4][8][9]

This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 2-bromo-5-chloropyridine-4-carboxaldehyde, a versatile building block for the synthesis of novel substituted pyridines. The presence of two different halogen atoms at positions 2 and 5, along with an electron-withdrawing carboxaldehyde group at position 4, allows for potential regioselective functionalization, making it a valuable intermediate for creating diverse chemical libraries for drug screening.

Principle of the Reaction

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound. Due to the generally higher reactivity of C-Br bonds compared to C-Cl bonds in such reactions, the oxidative addition is expected to occur preferentially at the 2-position.[2]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base, forming a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[3][10]

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the desired product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[7][10]

Recommended Materials and Reagents

Category Item Notes
Substrates This compound
Aryl- or heteroarylboronic acid or boronate ester1.1 - 1.5 equivalents
Catalyst Palladium(II) acetate (Pd(OAc)₂)1-5 mol%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)1-5 mol%
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)1-5 mol%
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1-5 mol%
Ligand Triphenylphosphine (PPh₃)If using Pd(OAc)₂ or Pd₂(dba)₃
SPhos, XPhos, or other biaryl phosphine ligandsCan improve reactivity for challenging substrates[7]
Base Potassium carbonate (K₂CO₃)2-3 equivalents
Sodium carbonate (Na₂CO₃)2-3 equivalents
Potassium phosphate (K₃PO₄)2-3 equivalents
Cesium carbonate (Cs₂CO₃)2-3 equivalents
Solvents 1,4-Dioxane / Water4:1 to 10:1 ratio, degassed
Toluene / Water4:1 to 10:1 ratio, degassed
Dimethylformamide (DMF)Anhydrous and degassed

Experimental Protocols

This protocol is a general starting point and may require optimization for specific boronic acids and desired outcomes.

Reaction Setup:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[11]

  • Seal the vessel with a septum or screw cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[11][12]

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe to achieve a concentration of 0.1-0.5 M with respect to the starting halide.[11]

Reaction and Work-up:

  • Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.[11][12]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes typical conditions for Suzuki coupling reactions with halogenated pyridines, which can be adapted for this compound.

Catalyst System Base Solvent System Temperature (°C) Notes
Pd(OAc)₂ / PPh₃K₂CO₃Toluene / H₂O110A common and cost-effective system.
Pd(dppf)Cl₂Na₂CO₃1,4-Dioxane / H₂O90 - 100Often provides good yields for a variety of substrates.
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane / H₂O80 - 100Bulky phosphine ligands can be effective for less reactive substrates.[7]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O85 - 95A widely used catalyst, though can be sensitive to air.[13]

Visualizations

Suzuki_Coupling_Pathway cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂(X) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diaryl_Pd R¹-Pd(II)L₂(R²) Transmetalation->Diaryl_Pd RedElim Reductive Elimination Diaryl_Pd->RedElim RedElim->Pd0 Product Coupled Product (R¹-R²) RedElim->Product ArylHalide 2-bromo-5-chloropyridine- 4-carboxaldehyde (R¹-X) ArylHalide->OxAdd BoronicAcid Ar-B(OH)₂ (R²-BY₂) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Substrates, Catalyst, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor workup Aqueous Work-up (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-chloropyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The substrate, 2-bromo-5-chloropyridine-4-carboxaldehyde, is a versatile building block in medicinal chemistry and materials science. Its dihalogenated nature, with bromine and chlorine atoms at positions 2 and 5 respectively, allows for chemoselective functionalization. The inherent difference in reactivity between the C-Br and C-Cl bonds under palladium catalysis—where the C-Br bond is significantly more reactive—provides a strategic handle for sequential, site-selective modifications.[1] This document offers detailed application notes and experimental protocols for the selective cross-coupling at the C-5 position of this compound, leaving the C-2 chloro substituent available for subsequent transformations.

Chemoselectivity: C-5 Bromine vs. C-2 Chlorine

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the aryl halide is a critical step. The reactivity of halogens in this step generally follows the order: I > Br > OTf > Cl.[1] Consequently, the carbon-bromine bond at the 5-position of the pyridine ring is substantially more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-chlorine bond at the 2-position. This differential reactivity is the foundation for the selective functionalization at the C-5 position. By carefully selecting the catalyst, ligand, base, and reaction conditions, high yields of the C-5 coupled product can be achieved while preserving the C-2 chlorine atom for potential downstream reactions.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize representative quantitative data for key palladium-catalyzed cross-coupling reactions performed on this compound and closely related substrates. This data is intended to provide a comparative overview to guide reaction design and optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Boronic Acids

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane100892
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF851678

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF65688
2EthynyltrimethylsilanePd(OAc)₂ (2) / PPh₃ (4)CuI (4)DIPEADMF70882
31-HeptynePd(PPh₃)₄ (4)CuI (8)Et₃NAcetonitrile801075

Table 3: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101890
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1002476
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH951685

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, optimized for the selective functionalization of this compound at the 5-position.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

  • Sealable reaction tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry, sealable reaction tube, add the palladium precursor, phosphine ligand, and base under an inert atmosphere.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general principles and workflows of the described palladium-catalyzed cross-coupling reactions.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition ArylHalide Ar-X ArylHalide->Pd0 OxidativeAddition Oxidative Addition PdII_coupled Ar-Pd(II)L₂-R PdII_complex->PdII_coupled Transmetalation CouplingPartner R-M CouplingPartner->PdII_complex Transmetalation Transmetalation PdII_coupled->Pd0 Reductive Elimination Product Ar-R PdII_coupled->Product ReductiveElimination Reductive Elimination

General Catalytic Cycle for Cross-Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Substrate, Coupling Partner, Base inert 2. Create Inert Atmosphere reagents->inert catalyst 3. Add Catalyst and Solvent inert->catalyst heating 4. Heat and Stir catalyst->heating monitoring 5. Monitor Progress (TLC/LC-MS) heating->monitoring quench 6. Quench and Extract monitoring->quench purify 7. Purify (Chromatography) quench->purify

General Experimental Workflow

References

Application Notes and Protocols for Selective Reactions at the 2-Bromo Position of 2-Bromo-5-chloropyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloropyridine-4-carboxaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug development. Its utility stems from the presence of two distinct halogen atoms at positions amenable to selective functionalization through palladium-catalyzed cross-coupling reactions. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for precise, regioselective modifications.

This document provides detailed protocols for three common and powerful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira—that selectively target the more reactive 2-bromo position. The principles of reactivity, representative reaction conditions, and step-by-step experimental procedures are outlined to facilitate the synthesis of diverse pyridine derivatives.

Principle of Selectivity

The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated pyridines is governed by two primary factors:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The rate-determining step in these catalytic cycles is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond (BDE: ~276 kJ/mol) is significantly weaker than the C-Cl bond (BDE: ~339 kJ/mol).[1] Consequently, the palladium catalyst inserts into the C-Br bond much more readily, favoring reaction at the 2-position.[1][2][3] The general order of halide reactivity is I > Br > Cl >> F.[2][3]

  • Electronic Effects of the Pyridine Ring: In pyridine systems, the positions alpha to the nitrogen atom (C2 and C6) are electronically activated. These positions bear a greater partial positive charge, making them more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[4]

In the case of this compound, both the superior reactivity of the bromide and the electronic activation of the C2 position work in concert, leading to a strong intrinsic preference for substitution at the 2-bromo position under standard cross-coupling conditions.

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions under an inert atmosphere is depicted below. Key steps include the careful setup of the reaction under oxygen-free conditions, execution and monitoring of the reaction, and finally, workup and purification of the product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Weigh Reagents: Substrate, Coupling Partner, Base, Catalyst/Ligand prep1->prep2 prep3 Add Solids to Flask prep2->prep3 prep4 Seal & Purge with Inert Gas (3x) prep3->prep4 prep5 Add Degassed Solvent prep4->prep5 react1 Heat to Desired Temperature & Stir prep5->react1 react2 Monitor Progress (TLC, LC-MS) react1->react2 workup1 Cool to RT & Quench react2->workup1 workup2 Aqueous Workup (Extraction) workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Concentrate workup3->workup4 workup5 Purify (Column Chromatography) workup4->workup5 end end workup5->end Final Product

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds by coupling the substrate with an organoboron reagent, such as a boronic acid or boronate ester.[5]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives. These serve as a strong starting point for the selective reaction at the 2-position of this compound.

EntryCoupling Partner (Ar-B(OH)₂)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Dioxane/H₂O901280-90
33-Thienylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄DME/H₂O901275-85
44-Acetylphenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃THF801870-80

Yields are estimated based on reactions with analogous 2-bromopyridine substrates.[5]

Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition transmetal_complex R¹-Pd(II)L₂(R²) pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination r1r2 R¹-R² (Product) transmetal_complex->r1r2 r1br R¹-Br (Substrate) r1br->pd2_complex r2b R²-B(OR)₂ + Base r2b->transmetal_complex

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This generalized protocol can be adapted for coupling this compound with various aryl- or heteroarylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.[5]

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The reaction is typically run at a concentration of 0.1-0.5 M with respect to the substrate.[5]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[3]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers in a separatory funnel. Extract the aqueous phase with ethyl acetate (2x).[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-5-chloropyridine-4-carboxaldehyde.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, coupling the aryl halide with a primary or secondary amine.[6] For 2-halopyridine substrates, catalyst poisoning by the pyridine nitrogen can be a challenge, often necessitating the use of sterically hindered phosphine ligands to shield the palladium center.[4]

Data Presentation: Representative Reaction Conditions

The following table provides typical conditions for the Buchwald-Hartwig amination of 2-bromopyridines.

EntryAmine Coupling PartnerPd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Approx. Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1001680-95
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1101875-90
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃t-BuOH901280-90
4Diethylamine (volatile)Pd(OAc)₂ (2)dppp (2.4)NaOtBuToluene801270-85

Yields are estimated based on reactions with analogous 2-bromopyridine substrates. For volatile amines, the reaction is best performed in a sealed tube.[7]

Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_complex R¹-Pd(II)L(Br) pd0->pd2_complex Oxidative Addition amido_complex [R¹-Pd(II)L(NR²R³)] pd2_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product R¹-NR²R³ (Product) amido_complex->product r1br R¹-Br (Substrate) r1br->pd2_complex amine HNR²R³ + Base amine->amido_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol

This protocol is a starting point for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source, phosphine ligand, and base to a dry Schlenk flask with a stir bar.[4]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine and then this compound. If the amine is volatile, the reaction should be set up in a sealable tube.[7]

  • Reaction: Seal the vessel tightly and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions typically run for 12-24 hours.[4]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the substrate and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I) iodide.[8]

Data Presentation: Representative Reaction Conditions

The following table outlines typical conditions for the Sonogashira coupling of 2-bromopyridine derivatives.

EntryAlkyne Coupling PartnerPd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp. (°C)Time (h)Approx. Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1685-95
21-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHTHF60680-90
3TrimethylsilylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100375-85
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (5)Et₃NDMF80570-80

Yields are estimated based on reactions with analogous aminobromopyridine substrates.[1][2]

Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition transmetal_complex R¹-Pd(II)L₂(C≡CR²) pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R¹-C≡CR² (Product) transmetal_complex->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR² cu_acetylide->transmetal_complex alkyne H-C≡CR² alkyne->cu_acetylide + Cu(I)Br, Base base Base r1br R¹-Br (Substrate) r1br->pd2_complex

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), anhydrous)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[2]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.[9]

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N) via syringe. Finally, add the terminal alkyne dropwise.[10]

  • Reaction: Stir the reaction at the appropriate temperature (room temperature to 100 °C, depending on the alkyne's reactivity) and monitor its progress by TLC or LC-MS.[1]

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride to complex the copper salts.[9]

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-5-chloropyridine-4-carboxaldehyde.[2]

References

Application Notes and Protocols for the Derivatization of 2-Bromo-5-chloropyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the aldehyde functional group in 2-bromo-5-chloropyridine-4-carboxaldehyde. This versatile building block is of significant interest in medicinal chemistry and drug development due to the synthetic handles offered by its halogenated pyridine core. The derivatization of the aldehyde group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the synthesis of novel chemical entities.

The following protocols are based on established synthetic transformations and provide a foundation for the successful derivatization of this substrate. All quantitative data, where available through analogous reactions, is summarized for comparative purposes.

Acetal Protection

The protection of the aldehyde group as an acetal is a common strategy to prevent its reaction under conditions where it is unstable or to direct reactivity to other parts of the molecule. Dimethyl and diethyl acetals are common choices, offering stability across a range of reaction conditions and facile deprotection under acidic conditions.

Protocol: Synthesis of 2-Bromo-5-chloro-4-(dimethoxymethyl)pyridine

This protocol is adapted from a procedure for the closely related 2-bromopyridine-5-carbaldehyde and is expected to be directly applicable.[1]

Reaction Scheme:

Materials:

  • This compound

  • Trimethyl orthoformate

  • Anhydrous Methanol

  • p-Toluenesulfonic acid (catalytic amount)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x volume of the initial reaction).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Quantitative Data (Expected):

DerivativeReagentsSolventCatalystReaction TimeYield (%)
2-Bromo-5-chloro-4-(dimethoxymethyl)pyridineTrimethyl orthoformate, MethanolMethanolp-TsOH4 h (reflux)>90 (estimated)

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. This reaction is particularly useful for introducing a variety of substituted vinyl groups onto the pyridine ring. The use of 2-bromo-5-formylpyridine in Wittig reactions has been noted for its utility in constructing multi-functionalized molecules.

Protocol: Synthesis of (E)-2-Bromo-5-chloro-4-(2-phenylethenyl)pyridine

This protocol is a general procedure for the Wittig reaction and can be adapted for the specific substrate.

Reaction Scheme:

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (50% aqueous solution)

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask, dissolve this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane.

  • With vigorous stirring, add 50% aqueous sodium hydroxide solution dropwise.

  • Continue stirring vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, add water and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume of the initial organic layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

Quantitative Data (Expected):

DerivativeReagentsSolventBaseReaction TimeYield (%)
(E)-2-Bromo-5-chloro-4-(2-phenylethenyl)pyridineBenzyltriphenylphosphonium chlorideDichloromethane50% NaOH1-2 h70-85 (estimated)

Knoevenagel Condensation

The Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting an aldehyde with an active methylene compound. This method is valuable for synthesizing derivatives with electron-withdrawing groups attached to the newly formed double bond.

Protocol: Synthesis of 2-(2-Bromo-5-chloropyridin-4-yl)methylene-malononitrile

Reaction Scheme:

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine.

  • Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

Quantitative Data (Expected):

DerivativeReagentsSolventCatalystReaction TimeYield (%)
2-(2-Bromo-5-chloropyridin-4-yl)methylene-malononitrileMalononitrileEthanolPiperidine2-6 h80-95 (estimated)

Reductive Amination

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from aldehydes. This two-step, one-pot process involves the initial formation of an imine or enamine, followed by reduction with a suitable reducing agent.

Protocol: Synthesis of N-((2-Bromo-5-chloropyridin-4-yl)methyl)aniline

Reaction Scheme:

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane, add aniline (1.1 eq).

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Quantitative Data (Expected):

DerivativeReagentsSolventReducing AgentReaction TimeYield (%)
N-((2-Bromo-5-chloropyridin-4-yl)methyl)anilineAniline1,2-DichloroethaneNaBH(OAc)34-12 h60-80 (estimated)

Formation of Schiff Bases (Imines)

The condensation of aldehydes with primary amines to form Schiff bases is a fundamental reaction in organic synthesis. These imines can be stable compounds themselves or serve as intermediates for further transformations, such as reduction to amines or reactions with nucleophiles.

Protocol: Synthesis of (E)-N-((2-Bromo-5-chloropyridin-4-yl)methylene)aniline

Reaction Scheme:

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) and aniline (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the product, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Quantitative Data (Expected):

DerivativeReagentsSolventCatalystReaction TimeYield (%)
(E)-N-((2-Bromo-5-chloropyridin-4-yl)methylene)anilineAnilineEthanolAcetic Acid2-4 h85-95 (estimated)

Visualizations

Workflow for Aldehyde Derivatization

Derivatization_Workflow cluster_reactions Derivatization Reactions cluster_products Derivative Products Start 2-Bromo-5-chloropyridine- 4-carboxaldehyde Acetal Acetal Protection (e.g., Trimethyl Orthoformate) Start->Acetal Wittig Wittig Reaction (e.g., Benzyltriphenylphosphonium chloride) Start->Wittig Knoevenagel Knoevenagel Condensation (e.g., Malononitrile) Start->Knoevenagel ReductiveAmination Reductive Amination (e.g., Aniline, NaBH(OAc)3) Start->ReductiveAmination SchiffBase Schiff Base Formation (e.g., Aniline) Start->SchiffBase Acetal_Product Acetal Acetal->Acetal_Product Alkene_Product Alkene Wittig->Alkene_Product Unsaturated_Product α,β-Unsaturated Compound Knoevenagel->Unsaturated_Product Amine_Product Secondary/Tertiary Amine ReductiveAmination->Amine_Product Imine_Product Schiff Base (Imine) SchiffBase->Imine_Product

Caption: General workflow for the derivatization of the aldehyde group.

Signaling Pathway Context (Hypothetical)

The derivatives of this compound are often explored as potential inhibitors of signaling pathways relevant to disease. For instance, they may be designed to target kinases or other enzymes.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binds Downstream Downstream Signaling (e.g., MAPK Pathway) Receptor->Downstream Activates Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Promotes Inhibitor Pyridine Derivative (Potential Inhibitor) Inhibitor->Receptor Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for 2-bromo-5-chloropyridine-4-carboxaldehyde and Related Compounds in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the use of 2-bromo-5-chloropyridine-4-carboxaldehyde and its closely related analogues in the synthesis of pharmaceutical intermediates. Due to a scarcity of published data on this compound (CAS 921630-14-0)[1], this report leverages information on its parent compound, 2-bromo-5-chloropyridine, and its isomer, 5-bromo-2-chloropyridine-4-carboxaldehyde, to illustrate the potential applications and synthetic methodologies.

Introduction to Halogenated Pyridine Carboxaldehydes

Halogenated pyridines are a critical class of building blocks in medicinal chemistry. The pyridine ring is a common motif in a vast number of pharmaceuticals, and halogen substituents provide reactive handles for various cross-coupling reactions, nucleophilic substitutions, and metallation-electrophile quenching sequences. The aldehyde functionality further enhances the synthetic utility, serving as a precursor for amines, alcohols, carboxylic acids, and a variety of heterocyclic systems.

While specific applications for this compound are not widely reported, its structure suggests it is a valuable intermediate for the synthesis of complex substituted pyridines. The bromine at the 2-position is susceptible to palladium-catalyzed cross-coupling reactions, while the aldehyde at the 4-position can undergo a wide range of transformations.

Application Notes: Synthesis of Pharmaceutical Intermediates

The parent compound, 2-bromo-5-chloropyridine, is utilized in the synthesis of several advanced pharmaceutical intermediates. These examples highlight the types of transformations that this compound could potentially undergo.

Synthesis of a Pyridine Acetic Acid Intermediate for PF-06273340

2-Bromo-5-chloropyridine serves as a starting material for the synthesis of a key pyridineacetic acid intermediate. The synthesis involves the reaction of 2-bromo-5-chloropyridine with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product. This overall two-step process has a reported yield of 38%[2].

Synthesis of an Intermediate for the APJ Receptor Agonist BMS-986224

In the synthesis of the APJ receptor agonist BMS-986224, 2-bromo-5-chloropyridine is coupled with tert-butyl acetate. This reaction is achieved through deprotonation of tert-butyl acetate with LiHMDS at low temperatures, followed by a palladium-catalyzed cross-coupling with the bromopyridine derivative[2].

Synthesis of Imidazole[5,1-f][1][3][4]triazines

2-Bromo-5-chloropyridine can be used in the synthesis of fused heterocyclic systems. For instance, it undergoes a reaction with an appropriate imidazole precursor in the presence of potassium carbonate and an allylpalladium chloride dimer catalyst in dioxane at 102°C to form imidazole[5,1-f][1][3][4]triazine structures[2].

Experimental Protocols

Detailed experimental procedures for the synthesis of and from related halogenated pyridines are provided below.

Protocol for the Synthesis of 2-Bromo-5-chloropyridine

This protocol describes the synthesis of the parent compound from 2-amino-5-chloropyridine via a diazotization reaction.

Materials:

  • 2-amino-5-chloropyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • To a solution of 2-amino-5-chloropyridine (25.6 g, 0.2 mol) in 48% HBr (100 ml, 1.2 mol), add bromine (26 ml, 0.52 mol) while maintaining the temperature below 10°C[2].

  • At the same temperature, add a solution of sodium nitrite (32.4 g, 0.47 mol) in water (50 ml) over a period of 1 hour[2].

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes[2].

  • Treat the mixture with a solution of NaOH (74.6 g, 1.86 mol) in water (100 ml), ensuring the temperature does not exceed 20-25°C[2].

  • Filter the resulting precipitate, wash with a saturated NaHSO₃ solution, followed by several washes with ice water, and then air-dry to yield 2-bromo-5-chloropyridine[5].

Quantitative Data:

Starting Material Product Yield Purity Reference

| 2-amino-5-chloropyridine | 2-Bromo-5-chloropyridine | 93% | Not Specified |[5] |

Illustrative Synthetic Workflow

The following diagram illustrates a general synthetic pathway from an aminopyridine to a bromopyridine, which is a common precursor for more complex pharmaceutical intermediates.

G A 2-Amino-5-chloropyridine B Diazotization Reaction (HBr, Br₂, NaNO₂) A->B C 2-Bromo-5-chloropyridine B->C D Further Functionalization (e.g., Cross-Coupling, Lithiation) C->D E Pharmaceutical Intermediate D->E

Caption: General synthesis workflow from 2-amino-5-chloropyridine.

Physicochemical and Safety Data for Halogenated Pyridine Aldehydes

The following table summarizes key data for this compound and its isomer, 5-bromo-2-chloropyridine-4-carboxaldehyde.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )FormMelting Point (°C)
This compound921630-14-0[1]C₆H₃BrClNO220.45Not SpecifiedNot Specified
5-Bromo-2-chloropyridine-4-carboxaldehyde1060802-23-4[3]C₆H₃BrClNO220.45[3]Solid[3]63-68[3]

Safety Information for 5-Bromo-2-chloropyridine-4-carboxaldehyde:

  • Signal Word: Danger[3]

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]

  • Precautionary Statements: P301 + P310 + P330, P302 + P352, P305 + P351 + P338[3]

Synthetic Pathways and Logical Relationships

The versatility of halogenated pyridine aldehydes in pharmaceutical synthesis stems from the orthogonal reactivity of the functional groups. The following diagram illustrates the potential synthetic transformations from a generic bromo-chloro-pyridine-carboxaldehyde.

G cluster_start Starting Material cluster_aldehyde Aldehyde Reactions cluster_bromo Bromine Reactions cluster_products Potential Products A Bromo-Chloro-Pyridine -Carboxaldehyde B Reductive Amination A->B C Wittig Reaction A->C D Grignard Reaction A->D E Oxidation A->E F Suzuki Coupling A->F G Sonogashira Coupling A->G H Buchwald-Hartwig Amination A->H I Lithiation-Electrophile Quench A->I J Substituted Amines B->J K Alkenes C->K L Secondary Alcohols D->L M Carboxylic Acids E->M N Aryl/Heteroaryl Pyridines F->N O Alkynyl Pyridines G->O P Amino Pyridines H->P Q Further Functionalized Pyridines I->Q

Caption: Potential synthetic pathways from a bromo-chloro-pyridine-carboxaldehyde intermediate.

Conclusion

This compound represents a potentially valuable, yet underutilized, building block for pharmaceutical synthesis. Based on the chemistry of its parent compound and isomers, it can be inferred that this molecule offers dual reactivity, enabling the synthesis of a wide array of complex, substituted pyridine derivatives. The protocols and pathways outlined in this document for related compounds can serve as a foundational guide for researchers looking to explore the synthetic potential of this and similar halogenated pyridine aldehydes in drug discovery and development. Further research into the specific reactivity and applications of this compound is warranted to fully elucidate its utility.

References

Application Notes and Protocols for Reactions Involving 2-Bromo-5-chloropyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations involving 2-bromo-5-chloropyridine-4-carboxaldehyde. This versatile building block is a valuable starting material in the synthesis of complex heterocyclic molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the synthesis of novel compounds for drug discovery and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents at the bromine-bearing position of the pyridine ring. This reaction is fundamental in the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in pharmacologically active molecules.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Reaction Scheme:

Materials:

  • This compound

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium Carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), sodium carbonate (2.0 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)picolinaldehyde.

Quantitative Data:
Reactant 1Reactant 2Catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
This compound1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole52.01,4-Dioxane/H2O9012-1675-85

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromine at the 2-position of the pyridine ring and a terminal alkyne.[3] This reaction is instrumental in the synthesis of alkynyl-substituted heterocycles, which are important intermediates in the development of various therapeutic agents.

Experimental Protocol: Sonogashira Coupling of this compound with Ethynyltrimethylsilane

Reaction Scheme:

Materials:

  • This compound

  • Ethynyltrimethylsilane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous, degassed THF and triethylamine (2.0 eq).

  • Add ethynyltrimethylsilane (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-chloro-2-((trimethylsilyl)ethynyl)pyridine-4-carboxaldehyde.

Quantitative Data:
Reactant 1Reactant 2Pd Catalyst (mol%)Cu Co-catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
This compoundEthynyltrimethylsilane5102.0THF/Et3NRT8-1270-80

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Wittig Reaction

The Wittig reaction is a versatile method for converting the aldehyde functionality into an alkene.[4][5] This reaction is widely used in organic synthesis to introduce carbon-carbon double bonds with high regioselectivity.

Experimental Protocol: Wittig Reaction of this compound with (Triphenylphosphoranylidene)acetonitrile

Reaction Scheme:

Materials:

  • This compound

  • (Triphenylphosphoranylidene)acetonitrile

  • Toluene, anhydrous

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add (triphenylphosphoranylidene)acetonitrile (1.1 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford 3-(2-bromo-5-chloropyridin-4-yl)acrylonitrile.

Quantitative Data:
Reactant 1Reactant 2SolventTemp (°C)Time (h)Yield (%)
This compound(Triphenylphosphoranylidene)acetonitrileToluene806-880-90

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Reductive Amination

Reductive amination is a robust method for the synthesis of amines from carbonyl compounds.[6][7] This one-pot reaction involves the formation of an imine intermediate followed by its in-situ reduction to the corresponding amine.

Experimental Protocol: Reductive Amination of this compound with Methylamine

Reaction Scheme:

Materials:

  • This compound

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous DCM.

  • Add methylamine (1.2 eq). If using the hydrochloride salt, add a stoichiometric amount of a non-nucleophilic base like triethylamine.

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield (2-bromo-5-chloropyridin-4-yl)-N-methylmethanamine.

Quantitative Data:
Reactant 1Reactant 2Reducing Agent (eq)SolventTemp (°C)Time (h)Yield (%)
This compoundMethylamine1.5DCMRT12-2465-75

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Visualizations

Experimental Workflow: General Cross-Coupling Reaction

G General Cross-Coupling Workflow A Reactants & Catalyst (Pyridine, Boronic Acid/Alkyne, Pd Catalyst, Base) B Solvent Addition (e.g., Dioxane/Water) A->B C Inert Atmosphere (N2 or Ar) B->C D Heating & Stirring (e.g., 90°C) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up (Extraction, Washing) E->F G Purification (Column Chromatography) F->G H Pure Product G->H

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Logical Relationship: Reactivity of Halopyridines in Cross-Coupling

G Reactivity in Pd-Catalyzed Cross-Coupling Reactivity Reactivity Iodine C-I Bond (Most Reactive) Bromine C-Br Bond (Intermediate Reactivity) Iodine->Bromine > Chlorine C-Cl Bond (Least Reactive) Bromine->Chlorine >

Caption: Relative reactivity of carbon-halogen bonds in cross-coupling reactions.

Signaling Pathway: Kinase Inhibition

Many derivatives synthesized from this compound are designed as kinase inhibitors, which play a crucial role in cancer therapy by blocking signaling pathways that promote cell proliferation and survival.

G Simplified Kinase Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor Kinase Inhibitor (Synthesized Molecule) Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a kinase signaling cascade by a synthesized molecule.

References

Application Notes and Protocols for the Reaction of 2-Bromo-5-chloropyridine-4-carboxaldehyde with Organoboron Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Pyridine derivatives are integral components of numerous pharmaceuticals due to their ability to engage in key biological interactions. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex aryl- and heteroaryl-substituted pyridines from readily available starting materials.

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura coupling of 2-bromo-5-chloropyridine-4-carboxaldehyde with various organoboron reagents. This particular substrate is a valuable building block, featuring two distinct halogen atoms for potential selective functionalization and an aldehyde group that can serve as a handle for further synthetic transformations. The electron-withdrawing nature of the aldehyde at the 4-position enhances the reactivity of the pyridine ring towards the palladium-catalyzed coupling reaction.

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle is generally understood to proceed through three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

In the case of this compound, the reaction is expected to be regioselective, with the more reactive carbon-bromine bond at the 2-position preferentially undergoing oxidative addition over the carbon-chlorine bond at the 5-position.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following table summarizes typical reaction conditions and expected yields based on protocols for structurally and electronically similar substrates, such as dihalopyridines and pyridines bearing electron-withdrawing groups. These conditions provide a strong starting point for optimization.

Organoboron ReagentCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90-10012-1680-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2-3)-Cs₂CO₃ (2)Toluene/H₂O (3:1)1008-1285-98
3-Thienylboronic acidPd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (3)1,4-Dioxane100-1106-1075-90
4-Cyanophenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)t-BuOH/H₂O (1:1)8012-1870-85
Pyrimidine-5-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)8516-2465-80

Experimental Protocols

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:
  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-chloropyridine-4-carboxaldehyde.

  • Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R 2-Aryl-5-chloro- pyridine-4-carboxaldehyde (Ar-R) Reductive_Elimination->Ar-R Ar-X 2-Bromo-5-chloro- pyridine-4-carboxaldehyde (Ar-X) Ar-X->Oxidative_Addition R-B(OR)2 Organoboron Reagent (R-B(OR)2) R-B(OR)2->Transmetalation Base Base Base->Transmetalation X-B(OR)2 Boron Byproduct

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: - this compound - Organoboron Reagent - Base - Pd Catalyst start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup Reaction Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-chloropyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This reaction is of paramount importance in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity.[2] The substrate, 2-bromo-5-chloropyridine-4-carboxaldehyde, presents a valuable scaffold for the synthesis of a variety of biologically active molecules. The presence of two distinct halogen atoms offers the potential for selective functionalization, with the carbon-bromine bond being significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a chemoselective amination at the 2-position.

This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of this compound.

Reaction Principle and Chemoselectivity

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated product is formed, and the Pd(0) catalyst is regenerated.

A key consideration for the substrate this compound is the chemoselectivity of the reaction. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed aminations allows for selective substitution at the 2-position, leaving the chloro substituent at the 5-position untouched for potential subsequent transformations.[3]

Experimental Protocols

The following protocols are provided as a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (e.g., ligand, base, solvent, temperature, and reaction time) may be necessary to achieve the desired outcome for a specific amine.

General Considerations:
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Anhydrous and degassed solvents are crucial for optimal results.

  • The purity of reagents, particularly the amine and the base, can significantly impact the reaction outcome.

Protocol 1: General Procedure for Amination with Primary and Secondary Amines

This protocol is a general guideline for the coupling of various primary and secondary amines with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the phosphine ligand (Xantphos), and the base (sodium tert-butoxide).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive pressure of the inert gas, add the palladium precursor (Pd(OAc)₂).

  • Add the anhydrous, degassed solvent (toluene or dioxane) via syringe.

  • Finally, add the amine to the reaction mixture.

  • Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-chloropyridine-4-carboxaldehyde derivative.

Protocol 2: Amination with Volatile Amines

For amines with low boiling points, a modified procedure using a sealed tube is recommended to prevent the evaporation of the amine.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Volatile amine (e.g., dimethylamine, as a solution in THF) (1.5-2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (2-6 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous dioxane

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, the palladium precursor (Pd₂(dba)₃), the ligand (dppp), and the base (cesium carbonate).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent (dioxane).

  • Add the solution of the volatile amine.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported in the literature, the following table summarizes representative conditions and yields for the amination of structurally similar bromopyridines. This data can serve as a valuable guide for reaction optimization.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.5)Toluene1001285-95
2AnilinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (2.0)Dioxane1101680-90
3n-ButylaminePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0)t-BuOH902475-85
4PiperidinePd(OAc)₂ (2)dppf (4)LHMDS (1.8)THF801090-98

Note: The data presented in this table is based on the amination of various 2-bromopyridines and serves as a representative guide. Yields are highly dependent on the specific amine and reaction conditions.

Mandatory Visualizations

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound is depicted below. This process highlights the key steps from reaction setup to product isolation.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_reagents Weigh Reagents prep_inert Inert Atmosphere (Ar/N2) prep_reagents->prep_inert add_reagents Add Substrate, Ligand, Base, Pd-Precursor prep_inert->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent add_amine Add Amine add_solvent->add_amine heating Heat & Stir (80-110 °C) add_amine->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool & Quench monitoring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

General experimental workflow for the Buchwald-Hartwig amination.
Signaling Pathway (Catalytic Cycle)

The catalytic cycle illustrates the mechanistic pathway of the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n pd_complex L_nPd(II)(Ar)Br pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_amine_complex [L_nPd(II)(Ar)(HNR'R'')]Br pd_complex->pd_amine_complex + HNR'R'' amine_coordination Amine Coordination pd_amido_complex L_nPd(II)(Ar)(NR'R'') pd_amine_complex->pd_amido_complex - H-Base+ Br- deprotonation Deprotonation (Base) pd_amido_complex->pd0 product Ar-NR'R'' pd_amido_complex->product reductive_elimination Reductive Elimination

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-bromo-5-chloropyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-5-chloropyridine-4-carboxaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure features two distinct halogen substituents and a strong electron-withdrawing group, rendering the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the selective introduction of a wide range of functionalities, making it a versatile building block for the synthesis of novel chemical entities.

The pyridine nitrogen and the 4-carboxaldehyde group activate the ring towards nucleophilic attack, particularly at the positions ortho and para to these activating/deactivating groups. The C2-bromo position is activated by its ortho-relationship to the ring nitrogen, while the C5-chloro position is ortho to the electron-withdrawing aldehyde. This electronic setup presents a compelling case for studying the regioselectivity of SNAr reactions, which can potentially be tuned by modulating reaction conditions.

These application notes provide an overview of the key considerations for performing SNAr reactions on this compound, including predicted regioselectivity, and offer detailed protocols for reactions with common classes of nucleophiles based on established methodologies for analogous systems.

Regioselectivity of Substitution

The regioselectivity of nucleophilic attack on this compound is governed by the stability of the intermediate Meisenheimer complex. Attack at the 2-position allows for delocalization of the negative charge onto the electronegative nitrogen atom, a significant stabilizing factor. The 4-carboxaldehyde group strongly withdraws electron density, further stabilizing negative charge at the ortho (C5) and para (C3, not substituted with a leaving group) positions.

While the C-Cl bond is generally stronger than the C-Br bond, in the context of SNAr on activated aromatic systems, the stability of the intermediate often plays a more decisive role than the leaving group's inherent ability. For pyridines, substitution at the 2- and 4-positions is generally favored due to direct resonance stabilization involving the ring nitrogen. In the case of this compound, the C2-bromo is in a more activated position for classical SNAr due to the ortho-nitrogen. Therefore, under standard thermal SNAr conditions, nucleophilic attack is predicted to occur preferentially at the 2-position , leading to the displacement of the bromide ion.

However, it is noteworthy that in related dihalopyridine systems, the regioselectivity can sometimes be influenced or even reversed by the choice of catalyst, solvent, and temperature. For instance, palladium-catalyzed aminations might favor reaction at the bromide, while thermal, uncatalyzed reactions could potentially favor substitution at the more electronically activated chloro position, though this is less common for SNAr.

Reaction Conditions and Data Summary

The following tables summarize typical reaction conditions for nucleophilic aromatic substitution on 2-bromo-5-chloropyridine analogs with various nucleophiles. Given the high similarity in reactivity, these conditions are expected to be largely applicable to this compound. The primary product is anticipated to be the 2-substituted derivative in most standard SNAr reactions.

Table 1: Conditions for Amination Reactions

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Primary/Secondary AlkylamineK₂CO₃ or Et₃NDMF, DMSO, or NMP80 - 1204 - 1270 - 95Reactions are typically performed under an inert atmosphere.
AnilineNaOtBu or K₃PO₄Toluene or Dioxane100 - 1408 - 2460 - 90Weaker nucleophilicity of anilines may require stronger bases and higher temperatures.
Heterocyclic Amine (e.g., Morpholine)K₂CO₃ or Cs₂CO₃Acetonitrile or DMF80 - 1106 - 1675 - 98Generally clean reactions with high conversion.

Table 2: Conditions for Alkoxylation Reactions

Nucleophile (Alcohol)BaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Primary Alkoxide (e.g., NaOMe)NaH or Na metalCorresponding Alcohol or THF25 - 662 - 880 - 98Alkoxide is often generated in situ.
Secondary/Tertiary AlkoxideNaH or KOtBuTHF or Dioxane50 - 10012 - 2450 - 85Steric hindrance may require more forcing conditions.
PhenoxideK₂CO₃ or Cs₂CO₃DMF or NMP100 - 15012 - 3660 - 90Higher temperatures are often necessary for less reactive phenols.

Table 3: Conditions for Thiolation Reactions

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Alkyl ThiolNaH or K₂CO₃DMF or Ethanol25 - 801 - 685 - 99Thiols are highly nucleophilic and reactions are often rapid.
ThiophenolEt₃N or Cs₂CO₃DMF or Acetonitrile50 - 1002 - 870 - 95Can be sensitive to oxidation; an inert atmosphere is recommended.

Experimental Protocols

General Considerations:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvents should be anhydrous, particularly for reactions involving strong bases like NaH or NaOtBu.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Synthesis of 2-Amino-5-chloropyridine-4-carboxaldehyde via SNAr with a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine) (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Add the primary amine (1.2 equivalents) to the stirred suspension.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-chloropyridine-4-carboxaldehyde derivative.

Protocol 2: Synthesis of 2-Alkoxy-5-chloropyridine-4-carboxaldehyde via SNAr with an Alkoxide

This protocol outlines a general method for the alkoxylation of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equivalents)

  • Primary or secondary alcohol (e.g., methanol) (as solvent or in excess)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add sodium hydride (1.5 equivalents).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add the alcohol (3.0 equivalents) dropwise to the stirred suspension of NaH.

  • Allow the mixture to stir at 0 °C for 30 minutes to generate the sodium alkoxide.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours, or until the reaction is complete as monitored by TLC/LC-MS. For less reactive alcohols, gentle heating (e.g., to reflux) may be required.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the pure 2-alkoxy-5-chloropyridine-4-carboxaldehyde.

Protocol 3: Synthesis of 2-Thio-5-chloropyridine-4-carboxaldehyde via SNAr with a Thiol

This protocol provides a general procedure for the thiolation of this compound.

Materials:

  • This compound

  • Thiol (e.g., thiophenol) (1.1 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous Acetonitrile

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent) and cesium carbonate (1.5 equivalents).

  • Place the flask under an inert atmosphere.

  • Add anhydrous acetonitrile to form a suspension (approx. 0.2-0.5 M).

  • Add the thiol (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 2-6 hours. Monitor the reaction by TLC/LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography to obtain the desired 2-thio-5-chloropyridine-4-carboxaldehyde derivative.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of SNAr on this compound.

SNAr_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Isolation cluster_3 Analysis A 1. Setup B Combine Substrate and Base in Solvent A->B C Add Nucleophile B->C D 2. Reaction E Heat under Inert Atmosphere D->E F Monitor by TLC/LC-MS E->F G 3. Workup H Quench and Extract G->H I Dry and Concentrate H->I J 4. Purification K Column Chromatography J->K L Characterize Product (NMR, MS, etc.) K->L

Caption: General experimental workflow for SNAr reactions.

Condition_Selection Start Select Nucleophile Type Amine Amine Start->Amine Alcohol Alcohol Start->Alcohol Thiol Thiol Start->Thiol Amine_Cond Conditions: - Base: K2CO3, Et3N, NaOtBu - Solvent: DMF, Toluene - Temp: 80-140°C Amine->Amine_Cond Alcohol_Cond Conditions: - Base: NaH, KOtBu - Solvent: THF, Alcohol - Temp: 25-100°C Alcohol->Alcohol_Cond Thiol_Cond Conditions: - Base: K2CO3, Cs2CO3 - Solvent: DMF, ACN - Temp: 25-100°C Thiol->Thiol_Cond

Caption: Decision tree for selecting initial SNAr reaction conditions.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-bromo-5-chloropyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-bromo-5-chloropyridine-4-carboxaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: Why is my Suzuki coupling reaction resulting in a low or no yield of the desired 2-aryl-5-chloropyridine-4-carboxaldehyde?

A1: Low or no yield is a common challenge with this substrate and can be attributed to several factors. A systematic approach to troubleshooting is crucial.

  • Catalyst Inactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-documented issue with pyridine-containing substrates.

  • Poor Reactivity of the C-Br Bond: While the C-Br bond is generally more reactive than the C-Cl bond, the electron-withdrawing nature of the pyridine ring and the adjacent aldehyde group can influence its reactivity in the oxidative addition step.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical for this specific transformation and may require careful optimization.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system.

    • Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands. These ligands can promote the oxidative addition step and sterically shield the palladium center from coordination with the pyridine nitrogen.

    • Consider using pre-formed palladium catalysts that are known to be effective for challenging heteroaryl couplings.

  • Base and Solvent Optimization:

    • The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered and anhydrous.

    • A common solvent system for Suzuki couplings is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water. The water is necessary to solubilize the inorganic base and facilitate the transmetalation step.[2]

  • Temperature and Reaction Time:

    • Ensure the reaction is heated to an adequate temperature, typically between 80-110 °C for similar substrates.[3]

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged heating can sometimes lead to decomposition or side reactions.

Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

A2: The formation of side products is a common issue that can complicate purification and reduce the yield of the desired product. The most common side reactions are:

  • Homocoupling of the Boronic Acid: This results in the formation of a biaryl byproduct from the boronic acid starting material. It is often caused by the presence of oxygen in the reaction mixture or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction is often promoted by aqueous basic conditions.

  • Debromination of the Starting Material: The bromo group at the 2-position can be replaced by a hydrogen atom, leading to the formation of 5-chloropyridine-4-carboxaldehyde.

Minimization Strategies:

Side ReactionRecommended Actions
Homocoupling - Rigorously degas all solvents and the reaction mixture before adding the catalyst. - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. - Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system.
Protodeboronation - Use a boronic ester (e.g., pinacol ester) instead of a boronic acid, as they are generally more stable to hydrolysis. - Minimize the amount of water in the reaction mixture, while ensuring enough is present for the base to be effective. - Consider using a weaker base or anhydrous conditions if feasible.
Debromination - Optimize the reaction time to avoid prolonged heating after the starting material is consumed. - Ensure the absence of any potential hydride sources in the reaction mixture.

Q3: My reaction is selective for the C-Br bond, but the yield is still not satisfactory. What else can I try?

A3: If selectivity is achieved but the yield is low, further optimization of the reaction parameters is necessary.

  • Increase Catalyst Loading: While not ideal from a cost perspective, a modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial catalyst deactivation and improve the yield.

  • Screen Different Ligands: The electronic and steric properties of the phosphine ligand can have a significant impact on the reaction outcome. A screening of different bulky, electron-rich ligands is often a worthwhile endeavor.

  • Consider Additives: In some challenging Suzuki couplings, the addition of salts like KF can facilitate the transmetalation step.[4]

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react in the Suzuki coupling of this compound?

A1: The C-Br bond at the 2-position is expected to be significantly more reactive than the C-Cl bond at the 5-position in a palladium-catalyzed Suzuki coupling. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step of the catalytic cycle.[1][5] By carefully controlling the reaction conditions, selective coupling at the 2-position can be achieved.

Q2: Is the aldehyde group at the 4-position compatible with Suzuki coupling conditions?

A2: Generally, aldehyde functional groups are well-tolerated in palladium-catalyzed Suzuki-Miyaura reactions. However, under certain conditions, particularly with prolonged heating or in the presence of strong bases, side reactions involving the aldehyde, such as aldol condensation or Cannizzaro-type reactions, could potentially occur. It is important to monitor the reaction for the integrity of the aldehyde group.

Q3: What are the recommended starting conditions for optimizing the Suzuki coupling of this substrate?

A3: A good starting point for optimization would be to use a catalyst system known to be effective for electron-deficient heteroaryl bromides. For example:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) with a bulky phosphine ligand like SPhos or XPhos (2-4 mol%), or a pre-formed catalyst like Pd(dppf)Cl₂ (3-5 mol%).

  • Base: K₃PO₄ or K₂CO₃ (2-3 equivalents).

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Temperature: 90-100 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

Q4: Should I use a boronic acid or a boronic ester?

A4: While boronic acids are commonly used, boronic esters (e.g., pinacol esters) offer greater stability towards protodeboronation, which can be a significant side reaction. If you are experiencing issues with low yields and suspect protodeboronation is a contributing factor, switching to the corresponding boronic ester is a recommended strategy.

Data Presentation

The following tables summarize typical conditions and expected yields for the Suzuki-Miyaura coupling of related bromopyridine and bromo-chloropyrimidine substrates. This data can serve as a guide for optimizing the reaction of this compound.

Table 1: Representative Conditions for Suzuki Coupling of Bromopyridine Derivatives

EntrySubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001275-85
22-Bromo-4-methylpyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10016~81[6]
35-Bromo-2-chloropyrimidinePd(PPh₃)₄K₃PO₄Dioxane1001260-90
42-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O804>95

Note: Yields are highly dependent on the specific arylboronic acid used and the precise reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol is a good starting point for the selective Suzuki coupling at the C-2 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (0.03-0.05 equiv)

  • K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Advanced Protocol for Challenging Couplings using a Buchwald Ligand

This protocol is recommended if Protocol 1 results in low yields or if the arylboronic acid is particularly electron-deficient.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv)

  • SPhos or XPhos (0.02-0.04 equiv)

  • K₃PO₄ (3.0 equiv)

  • Toluene or 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and the phosphine ligand to a dry Schlenk flask.

  • Add the this compound, the arylboronic acid/ester, and the finely powdered K₃PO₄.

  • Seal the flask, remove from the glovebox (if applicable), and add the degassed solvent and water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Follow the workup and purification procedure outlined in Protocol 1.

Visualizations

Experimental_Workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Base inert_atm Establish Inert Atmosphere (Ar or N₂) reagents->inert_atm catalyst_add Add Palladium Catalyst & Ligand inert_atm->catalyst_add solvent_add Add Degassed Solvent catalyst_add->solvent_add reaction Heat Reaction (80-110 °C) solvent_add->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Workup: - Quench - Extract - Dry monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Tree start Low or No Yield q1 Starting Material Consumed? start->q1 sm_present Unreacted Starting Material q1->sm_present No sm_absent Starting Material Consumed, but Low Product Yield q1->sm_absent Yes sol_sm_present1 Increase Temperature sm_present->sol_sm_present1 sol_sm_present2 Switch to More Active Catalyst/Ligand System (e.g., Buchwald) sm_present->sol_sm_present2 sol_sm_present3 Screen Different Bases (K₃PO₄, Cs₂CO₃) sm_present->sol_sm_present3 q2 Significant Side Products? sm_absent->q2 side_products Check for Homocoupling or Protodeboronation q2->side_products Yes no_side_products Decomposition or Other Issues q2->no_side_products No sol_side_products1 Ensure Rigorous Degassing side_products->sol_side_products1 sol_side_products2 Use Boronic Ester Instead of Acid side_products->sol_side_products2 sol_decomposition Lower Reaction Temperature and/or Optimize Time no_side_products->sol_decomposition

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling reaction.

References

Navigating the Synthesis of 2-Bromo-5-chloropyridine-4-carboxaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-bromo-5-chloropyridine-4-carboxaldehyde, a key intermediate in the development of novel pharmaceuticals, presents a unique set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during its synthesis. This guide focuses on the two primary stages of the synthesis: the preparation of the precursor 2-bromo-5-chloropyridine and the subsequent introduction of the carboxaldehyde group at the 4-position.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 2-bromo-5-chloropyridine?

The most frequently employed starting material is 2-amino-5-chloropyridine.

Q2: Which reaction is typically used to convert 2-amino-5-chloropyridine to 2-bromo-5-chloropyridine?

A Sandmeyer-type diazotization reaction is the standard method for this conversion.[1][2] This involves treating the starting amine with a nitrite source in the presence of a bromide source.

Q3: What are the main challenges in the formylation of 2-bromo-5-chloropyridine to obtain the desired 4-carboxaldehyde derivative?

The primary challenges include:

  • Low Reactivity: The pyridine ring is an electron-deficient aromatic system, making it less susceptible to electrophilic substitution reactions like formylation.[3][4]

  • Regioselectivity: Directing the formyl group specifically to the C-4 position in the presence of two different halogen substituents can be difficult. The electronic and steric effects of the bromo and chloro groups influence the position of electrophilic attack.

  • Harsh Reaction Conditions: Some formylation methods require harsh conditions that can lead to side reactions or decomposition of the starting material or product.

Q4: Are there any known methods to activate the pyridine ring for formylation?

Yes, one common strategy is the formation of the corresponding pyridine N-oxide. The N-oxide group is electron-donating, which increases the electron density of the pyridine ring and facilitates electrophilic substitution, often directing to the C-4 position.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Part 1: Synthesis of 2-Bromo-5-chloropyridine

Problem 1: Low yield of 2-bromo-5-chloropyridine from 2-amino-5-chloropyridine.

Potential Cause Troubleshooting Suggestion
Incomplete diazotization.Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite.
Premature decomposition of the diazonium salt.Work up the reaction mixture promptly after the diazotization is complete. Avoid exposing the diazonium salt to high temperatures or direct sunlight.
Inefficient bromide displacement.Use a concentrated solution of hydrobromic acid or a copper(I) bromide catalyst to facilitate the Sandmeyer reaction.
Product loss during workup.Carefully neutralize the reaction mixture and ensure complete extraction of the product with a suitable organic solvent.

Problem 2: Formation of phenolic byproducts.

Potential Cause Troubleshooting Suggestion
Reaction of the diazonium salt with water.Maintain a low reaction temperature and use a non-aqueous or highly acidic medium to suppress the competing reaction with water.
Part 2: Formylation of 2-Bromo-5-chloropyridine

Problem 3: No or low conversion to this compound using the Vilsmeier-Haack reaction.

Potential Cause Troubleshooting Suggestion
Deactivated pyridine ring.The electron-withdrawing nature of the bromo and chloro substituents deactivates the pyridine ring towards electrophilic attack.[3] Consider activating the ring by first preparing the 2-bromo-5-chloropyridine N-oxide.
Insufficiently reactive Vilsmeier reagent.Ensure the Vilsmeier reagent is freshly prepared from phosphorus oxychloride (POCl₃) and a suitable formamide like N,N-dimethylformamide (DMF).
Inappropriate reaction temperature.While the Vilsmeier-Haack reaction is often performed at elevated temperatures, excessive heat can lead to decomposition. Optimize the reaction temperature, starting at a lower temperature and gradually increasing it.

Problem 4: Incorrect regioselectivity of formylation (e.g., formation of the 6-formyl or 3-formyl isomer).

Potential Cause Troubleshooting Suggestion
Steric and electronic effects of substituents.The directing effects of the bromo and chloro groups may favor substitution at other positions. The use of the N-oxide derivative can strongly direct formylation to the 4-position.
Use of an inappropriate formylation method.Consider alternative formylation strategies such as formylation via lithiation, which can offer better regiocontrol depending on the lithiation conditions.

Problem 5: Difficulty with formylation via lithiation.

Potential Cause Troubleshooting Suggestion
Incorrect choice of organolithium reagent.Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often preferred for deprotonation of pyridines.
Unstable lithiated intermediate.Perform the lithiation at very low temperatures (e.g., -78 °C) to prevent decomposition or rearrangement of the organolithium intermediate.
Poor regioselectivity of lithiation.Directed ortho-metalation (DoM) is a powerful technique but typically directs to the position adjacent to a directing group. For C-4 lithiation, a halogen dance rearrangement might be explored, though this can be complex. Reductive lithiation of one of the halogens followed by quenching with a formylating agent is another possibility, but regioselectivity can be an issue.

Experimental Protocols

Synthesis of 2-Bromo-5-chloropyridine

This protocol is adapted from established literature procedures for Sandmeyer-type reactions.[1][2]

  • Diazotization: Dissolve 2-amino-5-chloropyridine in a suitable acidic medium (e.g., a mixture of hydrobromic acid and water) and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of a bromide source (e.g., copper(I) bromide in hydrobromic acid).

  • Slowly add the cold diazonium salt solution to the bromide solution. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

  • Workup: Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium hydroxide solution) to a pH of ~7-8.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-bromo-5-chloropyridine.

Visualizing the Synthetic Workflow

The following diagram illustrates the general two-step synthesis of this compound.

Synthesis_Workflow A 2-Amino-5-chloropyridine B 2-Bromo-5-chloropyridine A->B Diazotization / Sandmeyer Reaction C This compound B->C Formylation

Caption: General synthetic route to this compound.

This second diagram outlines a potential troubleshooting workflow when encountering issues with the formylation step.

Troubleshooting_Workflow Start Formylation of 2-Bromo-5-chloropyridine LowYield Low or No Conversion Start->LowYield WrongIsomer Incorrect Regioisomer Start->WrongIsomer ActivateRing Activate Pyridine Ring (N-Oxide formation) LowYield->ActivateRing Deactivated Ring? OptimizeVilsmeier Optimize Vilsmeier-Haack Conditions LowYield->OptimizeVilsmeier Reaction Conditions? TryLithiation Attempt Formylation via Lithiation LowYield->TryLithiation Alternative Method? WrongIsomer->ActivateRing Poor Directing Effect? WrongIsomer->TryLithiation Need Better Regiocontrol? CharacterizeIsomer Characterize Isomer and Re-evaluate Strategy WrongIsomer->CharacterizeIsomer ActivateRing->OptimizeVilsmeier Success Successful Synthesis of Target Molecule OptimizeVilsmeier->Success TryLithiation->Success

Caption: Troubleshooting logic for the formylation of 2-bromo-5-chloropyridine.

References

Technical Support Center: Reactions of 2-bromo-5-chloropyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-5-chloropyridine-4-carboxaldehyde. The information is designed to help overcome common challenges and minimize byproduct formation in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound?

A1: The molecule has three primary reactive sites: the bromine atom at the 2-position, the chlorine atom at the 5-position, and the aldehyde group at the 4-position. The reactivity of the bromo and chloro substituents is influenced by their positions on the electron-deficient pyridine ring. The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction.

Q2: In a Suzuki-Miyaura coupling reaction, which halogen is expected to react first, the bromine or the chlorine?

A2: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond.[1][2] Therefore, selective coupling at the 2-position (bromine) can often be achieved under carefully controlled conditions.

Q3: What are the typical byproducts observed in Suzuki-Miyaura coupling reactions with this substrate?

A3: Common byproducts include:

  • Homocoupling of the boronic acid reagent.[3]

  • Dehalogenation of the pyridine ring, where either the bromo or chloro group is replaced by a hydrogen atom.

  • Protodeborylation of the boronic acid.

  • Formation of biaryl products from the coupling of two molecules of the starting material.

Q4: How does the aldehyde functional group affect the outcome of the reaction?

A4: The aldehyde group is an electron-withdrawing group, which can activate the pyridine ring towards nucleophilic attack. In the context of cross-coupling reactions, it can potentially coordinate with the metal catalyst, influencing the reaction rate and selectivity. Under certain conditions, the aldehyde itself can undergo side reactions, such as reduction or oxidation, depending on the reagents and reaction conditions.

Q5: What are the key considerations for performing a nucleophilic aromatic substitution (SNAr) on this molecule?

A5: In nucleophilic aromatic substitution reactions, the reactivity of halogens is often the reverse of that in cross-coupling, with fluoride being the most reactive, followed by chloride, and then bromide.[4][5] Therefore, depending on the nucleophile and reaction conditions, substitution at the 5-position (chlorine) might be favored. The electron-withdrawing nature of the aldehyde and the pyridine ring nitrogen facilitates SNAr reactions.[6][7]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Catalyst Inactivity Ensure the palladium catalyst is active. Use a fresh batch or a different palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Degas the solvent and reaction mixture thoroughly to prevent catalyst oxidation.[1]
Ligand Issues The choice of ligand is crucial. For heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective.[1]
Incorrect Base The base plays a critical role in the catalytic cycle. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. K₃PO₄ is often a good choice for challenging couplings.[1]
Low Reaction Temperature While high temperatures can lead to byproducts, a temperature that is too low may result in a sluggish or incomplete reaction. Incrementally increase the temperature.
Poor Solubility Ensure all reagents are adequately dissolved. Consider using a co-solvent system (e.g., dioxane/water, toluene/water).[1]
Issue 2: Formation of Significant Byproducts in Suzuki-Miyaura Coupling
Byproduct Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid Presence of oxygen.[3] High temperature. Excess boronic acid.Thoroughly degas the reaction mixture. Lower the reaction temperature. Use a stoichiometry closer to 1:1.1 (aryl halide:boronic acid).
Dehalogenation Presence of protic impurities. High reaction temperature. Certain base/solvent combinations.Use anhydrous solvents and dry reagents. Lower the reaction temperature. Screen different anhydrous bases and solvents.
Double Coupling (at both Br and Cl sites) High catalyst loading. Forcing reaction conditions (high temperature, long reaction time).Reduce the catalyst loading. Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it after the first coupling.
Issue 3: Unwanted Reactions at the Aldehyde Group
Side Reaction Potential Cause Troubleshooting Steps
Reduction of Aldehyde to Alcohol Use of reducing agents or conditions that can reduce aldehydes. For example, some boronic acids or additives might have reducing capabilities.Protect the aldehyde group (e.g., as an acetal) before the reaction and deprotect it afterward. Choose a milder base or reaction conditions.
Oxidation of Aldehyde to Carboxylic Acid Presence of oxidizing agents or air (oxygen) at high temperatures.Ensure the reaction is carried out under an inert atmosphere. Use degassed solvents.
Wittig-type or Aldol Reactions Presence of ylides or enolizable ketones/aldehydes as impurities or side-reactants. Basic conditions can promote aldol condensation.Purify all starting materials. Use a non-nucleophilic base if possible.

Experimental Protocols

Note: These are generalized protocols based on reactions with similar substrates and should be optimized for specific cases.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-position (C-Br)

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 - 2.0 equivalents)

  • Base (e.g., K₂CO₃ or Et₃N, 2-3 equivalents)

  • Solvent (e.g., DMSO, DMF, or NMP)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound and the solvent.

  • Add the amine and the base.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Suzuki_Miyaura_Byproducts cluster_byproducts Potential Byproducts This compound This compound Desired Product Desired Product This compound->Desired Product Pd Catalyst, Base Dehalogenated Pyridine Dehalogenated Pyridine This compound->Dehalogenated Pyridine Protic Impurities Dimer of Starting Material Dimer of Starting Material This compound->Dimer of Starting Material Side Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Desired Product Homocoupled Boronic Acid Homocoupled Boronic Acid Arylboronic Acid->Homocoupled Boronic Acid O2, Heat Protodeborylated Arene Protodeborylated Arene Arylboronic Acid->Protodeborylated Arene H+

Caption: Potential byproduct pathways in the Suzuki-Miyaura coupling.

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_reagents Verify Purity and Activity of Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_catalyst Optimize Catalyst and Ligand check_reagents->optimize_catalyst check_conditions->optimize_catalyst optimize_base Screen Different Bases optimize_catalyst->optimize_base success Improved Outcome optimize_catalyst->success optimize_solvent Modify Solvent System optimize_base->optimize_solvent optimize_base->success protect_aldehyde Consider Protecting Aldehyde Group optimize_solvent->protect_aldehyde optimize_solvent->success protect_aldehyde->success

Caption: A systematic workflow for troubleshooting reactions.

References

Technical Support Center: Purification of 2-Bromo-5-chloropyridine-4-carboxaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of reaction products derived from 2-bromo-5-chloropyridine-4-carboxaldehyde.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of reaction products involving this compound.

Issue 1: Low Purity After Column Chromatography - Product is Contaminated with Starting Material or a Close-Eluting Impurity.

Potential Causes & Solutions:

  • Suboptimal Solvent System: The polarity of the eluent may not be sufficient to resolve the product from impurities.

  • Column Overloading: Injecting too much crude product can lead to broad peaks and poor separation.[1]

  • Improper Column Packing: Voids or channels in the silica bed can cause peak tailing and inefficient separation.[1]

Recommended Actions:

  • Optimize Eluent System: Before scaling up, perform thorough Thin-Layer Chromatography (TLC) analysis with various solvent systems. Test different ratios of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane) solvents to maximize the separation (ΔRf) between your product and the impurity.

  • Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This can help to first elute non-polar impurities, followed by your target compound, and finally any highly polar baseline impurities.

  • Reduce Sample Load: Use a larger quantity of silica gel relative to your crude product. A general guideline is a 50:1 to 100:1 ratio (silica:crude product by weight).

  • Check for Co-elution: If an impurity consistently co-elutes, consider an alternative purification method such as recrystallization or preparative HPLC.

Issue 2: Significant Product Loss During Aqueous Work-up or Extraction.

Potential Causes & Solutions:

  • Product Solubility: The target molecule may have some solubility in the aqueous phase, especially if the reaction product is polar or forms a salt.

  • Emulsion Formation: Vigorous shaking during liquid-liquid extraction can lead to the formation of a stable emulsion, trapping the product at the interface.

  • Incorrect pH: The pH of the aqueous layer may not be optimal for ensuring the product remains in the organic phase.

Recommended Actions:

  • Back-Extraction: After the initial extraction, wash the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

  • Brine Wash: To break emulsions and reduce the solubility of organic compounds in the aqueous layer, perform a final wash with a saturated sodium chloride solution (brine).[2]

  • pH Adjustment: Ensure the pH of the aqueous phase is neutral before extraction unless performing a specific acid-base extraction to remove impurities.

Issue 3: The Purified Product is Unstable and Decomposes Upon Standing or During Solvent Removal.

Potential Causes & Solutions:

  • Residual Acid/Base: Trace amounts of acid or base from the reaction or work-up can catalyze the decomposition of sensitive functional groups. Aldehydes, in particular, can be susceptible to oxidation or polymerization.

  • High Temperatures: Applying excessive heat during solvent evaporation can cause thermal degradation.[1]

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid upon exposure to air, especially if impurities are present.

Recommended Actions:

  • Neutralizing Wash: During the work-up, include a wash with a mild basic solution (e.g., saturated sodium bicarbonate) to remove residual acids, followed by a water wash.

  • Low-Temperature Evaporation: Remove the solvent using a rotary evaporator at a reduced temperature.[1] For highly sensitive compounds, consider removing the solvent under a stream of inert gas (like nitrogen) at room temperature.

  • Inert Atmosphere Storage: Store the final, purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general method for purifying products from reactions with this compound?

A1: Flash column chromatography on silica gel is typically the most effective and widely used method for purifying neutral, moderately polar organic compounds, which are common products in reactions involving this aldehyde.[3] It allows for the separation of the target compound from unreacted starting materials, reagents, and by-products based on differences in polarity. For crystalline solid products, recrystallization is an excellent secondary method to achieve high purity.[4]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system is determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) for the desired product of approximately 0.3-0.4, while maximizing the separation from all impurities. A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[3]

Solvent System Component Typical Ratio (Hexane:Ethyl Acetate) Use Case
Low Polarity 95:5 to 80:20For non-polar products or to elute non-polar impurities.[3]
Medium Polarity 70:30 to 50:50A common range for many substituted pyridine derivatives.[3]
High Polarity 40:60 to 20:80For more polar products (e.g., those containing hydroxyl or amino groups).[3]

Q3: My reaction product is a solid. Should I use recrystallization instead of chromatography?

A3: Recrystallization is an excellent and often preferred method for purifying solid compounds if a suitable solvent can be found. It is particularly effective at removing small amounts of impurities from a large amount of material.

  • Advantages: Can yield very high purity, is often less labor-intensive than chromatography for large scales, and avoids the use of large volumes of silica gel.

  • Disadvantages: Finding a suitable solvent (one that dissolves the compound when hot but not when cold) can be challenging, and product recovery can sometimes be lower than with chromatography.

It is common to perform an initial purification by column chromatography and then further purify the resulting solid by recrystallization.

Q4: How can I monitor the purity of my final product?

A4: The purity of the final product should be assessed using multiple analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified product should appear as a single spot.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A pure sample should show a single major peak.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities that contain protons or carbon atoms.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Experimental Protocols

Protocol 1: General Flash Column Chromatography

  • Slurry Preparation: In a beaker, add silica gel to a low-polarity solvent (e.g., the initial eluent for your chromatography, like 95:5 hexanes:ethyl acetate). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column. Open the stopcock to drain the excess solvent while continuously tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the dissolved product onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the starting, low-polarity solvent system. Collect fractions and monitor them by TLC.

  • Gradient (if needed): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your product.

  • Fraction Pooling & Evaporation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.[3]

Protocol 2: Standard Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent. Allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Buchner funnel).[7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Visualizations

G General Purification Workflow crude Crude Reaction Mixture workup Aqueous Work-up (e.g., Quench, Extraction, Wash) crude->workup concentrate1 Concentrate Organic Phase workup->concentrate1 purify Primary Purification (e.g., Column Chromatography) concentrate1->purify analyze1 Purity Check (TLC/HPLC) purify->analyze1 pure Pure Product (>95%) analyze1->pure Yes impure Impure Product (<95%) analyze1->impure No concentrate2 Concentrate & Dry pure->concentrate2 repurify Secondary Purification (e.g., Recrystallization) impure->repurify repurify->concentrate2 final_product Final Purified Product concentrate2->final_product

Caption: A standard workflow for isolating and purifying a target compound from a crude reaction mixture.

G Troubleshooting Low Purity After Chromatography start Low Purity Detected (via TLC/HPLC) q1 Are spots/peaks overlapping? start->q1 a1_yes Optimize Eluent System (Change polarity/solvent) q1->a1_yes Yes a1_no Is peak tailing observed? q1->a1_no No q2 Is the column overloaded? a1_yes->q2 a1_no->q2 Yes a2_no Consider alternative methods a1_no->a2_no No q2->a1_no No a2_yes Reduce sample load (Increase Silica:Sample ratio) q2->a2_yes Yes recrystallize Recrystallization a2_no->recrystallize prep_hplc Preparative HPLC a2_no->prep_hplc

Caption: A decision tree for troubleshooting common issues leading to low purity after column chromatography.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-bromo-5-chloropyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed technical support for performing selective cross-coupling reactions on 2-bromo-5-chloropyridine-4-carboxaldehyde. The information is presented in a question-and-answer format to address specific experimental challenges, particularly concerning catalyst selection, achieving chemoselectivity, and ensuring the stability of the aldehyde functional group.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing cross-coupling reactions on this compound?

The principal challenge is achieving chemoselectivity. The substrate has two different halogen atoms: a bromine at the C-2 position and a chlorine at the C-5 position. In palladium-catalyzed cross-coupling reactions, the general reactivity of carbon-halogen (C-X) bonds follows the order C-I > C-Br > C-Cl.[1] This inherent difference in bond strength allows for the selective functionalization of the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations. The key is to select a catalyst system and conditions mild enough to cleave the C-Br bond without activating the more robust C-Cl bond.

Q2: How does the carboxaldehyde group at the C-4 position affect the reaction?

The carboxaldehyde (-CHO) is a moderately electron-withdrawing group. This electronic effect can increase the reactivity of the pyridine ring toward the initial oxidative addition step of the catalytic cycle, which is often rate-determining.[2] However, the aldehyde group itself can be sensitive to certain reaction conditions:

  • Basic Conditions : Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu) often used in Buchwald-Hartwig aminations, can potentially lead to undesired side reactions such as aldol condensations or Cannizzaro reactions. It is generally advisable to use milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[3]

  • Nucleophilic Attack : Highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents) are incompatible with the aldehyde. Standard Suzuki coupling partners like boronic acids and esters are sufficiently mild and do not typically pose this risk.

Q3: Which type of cross-coupling reaction is best for selective functionalization at the C-2 position?

The choice of reaction depends on the desired bond formation. The following are highly suitable for selective coupling at the C-2 (C-Br) position:

  • Suzuki-Miyaura Coupling : Ideal for forming C-C bonds with a wide variety of aryl or vinyl boronic acids/esters. It is known for its high functional group tolerance.[4]

  • Sonogashira Coupling : Used to form C-C triple bonds by coupling with terminal alkynes. The reaction can be performed under mild conditions that are compatible with the aldehyde group.[5]

  • Buchwald-Hartwig Amination : A powerful method for forming C-N bonds with primary or secondary amines. Careful selection of a mild base is crucial to avoid side reactions with the aldehyde.[6]

Q4: Can I perform a Sonogashira coupling without a copper co-catalyst?

Yes, copper-free Sonogashira couplings are well-established and can be advantageous.[7] Omitting the copper(I) co-catalyst can prevent the formation of alkyne homocoupling (Glaser coupling) byproducts and may lead to cleaner reactions, which is particularly beneficial when working with complex substrates. These conditions typically involve a palladium catalyst, a suitable phosphine ligand, and an amine base in a solvent like DMF or THF.[3]

Catalyst and Condition Selection Guide

Achieving high selectivity for the C-2 position requires careful optimization of the catalyst, ligand, base, and solvent. The tables below provide recommended starting conditions for various cross-coupling reactions.

Table 1: Recommended Conditions for Selective Suzuki-Miyaura Coupling (C-C Bond Formation)

Component Recommendation Rationale & Notes
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.
Ligand PPh₃ (for Pd(OAc)₂), or bulky biaryl phosphines like SPhos, XPhos (2-5 mol%) Bulky, electron-rich ligands can facilitate oxidative addition and are effective for heteroaryl halides.[3]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.) Mild inorganic bases are compatible with the aldehyde group. K₃PO₄ is often effective for challenging substrates.[3]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, or DMF A protic co-solvent is often necessary to dissolve the inorganic base.[8] Ensure solvents are thoroughly degassed.

| Temperature | 80-100 °C | Milder temperatures favor selective reaction at the more reactive C-Br bond. |

Table 2: Recommended Conditions for Selective Sonogashira Coupling (C-C Bond Formation)

Component Recommendation Rationale & Notes
Pd Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%) Both Pd(II) and Pd(0) precursors are effective.
Cu Co-catalyst CuI (2-5 mol%) (Optional) Can accelerate the reaction but may be omitted to prevent alkyne homocoupling.[7]
Base Et₃N or i-Pr₂NH (2-5 equiv.) The amine base often serves as a co-solvent or the sole solvent.
Solvent DMF, THF, or neat amine base Degassed solvents are critical to prevent catalyst deactivation and side reactions.

| Temperature | Room Temperature to 60 °C | These reactions can often proceed under very mild thermal conditions, preserving the aldehyde group.[5] |

Table 3: Recommended Conditions for Selective Buchwald-Hartwig Amination (C-N Bond Formation)

Component Recommendation Rationale & Notes
Pd Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) Common and effective palladium precatalysts.
Ligand Xantphos, BINAP, or XPhos (2-4 mol%) Bidentate or bulky monodentate ligands are crucial for C-N bond formation.[6]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (1.5-2.5 equiv.) Crucial Choice : Avoid strong alkoxide bases (e.g., NaOtBu) due to potential reactivity with the aldehyde.[9]
Solvent Toluene, 1,4-Dioxane, or t-BuOH Anhydrous, degassed solvents are required for this transformation.

| Temperature | 90-110 °C | C-N couplings often require slightly higher temperatures than C-C couplings. |

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for specific coupling partners may be required.

General Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Oven-dry glassware (Schlenk flask, condenser) B Add solid reagents: - this compound - Coupling Partner (Boronic Acid, Amine, etc.) - Base (e.g., K₃PO₄) A->B C Add Pd catalyst and ligand B->C D Seal flask and purge with inert gas (Ar or N₂) (repeat 3x) C->D E Add degassed solvent(s) via syringe D->E F Heat reaction mixture to target temperature with stirring E->F G Monitor reaction progress (TLC, LC-MS) F->G H Cool to room temperature and quench reaction G->H I Perform aqueous workup (e.g., extract with EtOAc) H->I J Dry organic layer, filter, and concentrate I->J K Purify crude product (Column Chromatography) J->K

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Selective Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%), Xantphos (3 mol%), and Cs₂CO₃ (1.5 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and seal the tube with a septum.

  • Remove the tube from the glovebox and add degassed toluene via syringe, followed by the amine coupling partner (1.2 equiv.).

  • Stir the reaction mixture at 100 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate. Purify the residue by column chromatography.

Troubleshooting Guide

Low yield, lack of selectivity, or formation of side products can be common issues. Use this guide to troubleshoot your experiment.

Troubleshooting Decision Tree

References

Technical Support Center: Managing Aldehyde Reactivity in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the reactivity of the aldehyde group during coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the aldehyde group so reactive in coupling reactions?

The aldehyde group is highly electrophilic at the carbonyl carbon, making it susceptible to reaction with various nucleophiles.[1] Under typical coupling conditions, which often involve bases and nucleophilic reagents, aldehydes can undergo several undesirable side reactions.[1] This high reactivity can lead to lower yields of the desired product and create complex purification challenges.[1]

Q2: What are the most common side reactions involving aldehydes during coupling reactions?

The primary side reactions include:

  • Reduction: The aldehyde can be reduced to a primary alcohol. This can be mediated by certain catalysts, such as palladium, in the presence of a hydride source.[1] High temperatures can also promote this side reaction.[1]

  • Imine Formation: In the presence of primary or secondary amines, such as in Buchwald-Hartwig amination, the amine can condense with the aldehyde to form an imine.[1]

  • Aldol Condensation: Aldehydes with α-hydrogens can undergo self-condensation in the presence of base, leading to β-hydroxy aldehydes or α,β-unsaturated aldehydes.[2][3]

  • Decarbonylation: At elevated temperatures, some catalysts, like palladium, can facilitate the decarbonylation of aldehydes, resulting in the loss of the formyl group.[1]

  • Reaction with Strong Bases/Nucleophiles: Strong, nucleophilic bases can add to the aldehyde carbonyl, leading to byproducts.[1]

Q3: When should I protect the aldehyde group before a coupling reaction?

Protecting the aldehyde group is a robust strategy to prevent side reactions and improve the yield and purity of your final product.[1] Protection is highly recommended when your reaction conditions involve strong bases, nucleophiles (like amines), or reducing agents that are not chemoselective for another functional group in your molecule.[4][5] The most common and effective method is the formation of an acetal, which is stable under many coupling reaction conditions.[1][5]

Troubleshooting Guides

Issue 1: Low yield in Suzuki-Miyaura coupling with an aldehyde-containing aryl halide, observing significant alcohol byproduct.

Potential Cause: This is a common side reaction where the palladium catalyst, potentially in conjunction with the boronic acid or base, facilitates the reduction of the aldehyde to a hydroxymethyl group.[1] Elevated temperatures can worsen this issue.[1]

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures can promote catalyst deactivation and side reactions like reduction.[1] Attempt the reaction at the lowest temperature that allows for a reasonable conversion of your starting material.[1]

  • Protect the Aldehyde: The most reliable solution is to protect the aldehyde as an acetal before the coupling reaction.[1][4][5] This will prevent the reduction side reaction. After the coupling, the acetal can be easily removed.[4][5]

Issue 2: In a reductive amination reaction, the starting aldehyde is being reduced to an alcohol instead of forming the desired amine.

Potential Cause: The reducing agent is not chemoselective and is reducing the aldehyde faster than or concurrent with the imine/iminium ion. This is common with strong reducing agents like sodium borohydride (NaBH₄).[6]

Troubleshooting Steps:

  • Use a Milder Reducing Agent: Switch to a more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborhoydride (NaBH₃CN), which preferentially reduce the iminium ion over the carbonyl group.[6]

  • Stepwise Procedure: First, allow the imine to form completely before adding the reducing agent.[6][7] You can monitor imine formation by TLC or LC-MS.

  • Control pH: Maintain a mildly acidic pH (around 4-5) to facilitate imine formation without inhibiting the reduction step.[6]

Issue 3: A complex mixture of products is observed in a crossed aldol condensation.

Potential Cause: When both carbonyl partners have α-hydrogens, a mixture of up to four products can form: two self-condensation products and two crossed-aldol products.[2] This lack of selectivity arises from the comparable reactivity of both reactants as both nucleophile (enolate) and electrophile.[2]

Troubleshooting Steps:

  • Use a Non-enolizable Aldehyde: If possible, use a reaction partner that lacks α-hydrogens (e.g., benzaldehyde, formaldehyde). This molecule can only act as the electrophile, reducing the number of possible products.[2]

  • Control Reagent Addition: Slowly add the enolizable carbonyl compound to a mixture of the non-enolizable carbonyl and the base.[2] This keeps the concentration of the enolizable partner low, minimizing its self-condensation.[2]

  • Directed Aldol Strategy: For challenging cases, pre-form the enolate of one carbonyl partner using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[2] Then, add the second carbonyl compound (the electrophile).[2]

Data Presentation

Table 1: Comparison of Direct vs. Protection Strategy in Suzuki-Miyaura Coupling

StrategyTypical Yield RangeCommon Side Products
Direct Coupling (Unprotected Aldehyde)20-50%Corresponding alcohol, debrominated starting material, homocoupling products.[1]
Protection Strategy (Acetal Protected)75-95% (after deprotection)Minimal side products related to the aldehyde functionality.[1]

Experimental Protocols

Protocol 1: Acetal Protection of an Aldehyde

This protocol describes the formation of a cyclic acetal using ethylene glycol and an acid catalyst.

Materials:

  • Aldehyde-containing starting material (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the aldehyde, toluene (to a concentration of about 0.2 M), ethylene glycol, and p-TsOH·H₂O.[1]

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.[1]

  • Monitor the reaction by TLC or GC-MS until all the starting aldehyde is consumed (typically 2-4 hours).[1]

  • Cool the reaction mixture to room temperature.[1]

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • The resulting crude acetal-protected compound can often be used in the next step without further purification.[1]

Protocol 2: Acetal Deprotection

Materials:

  • Acetal-protected compound

  • Acetone

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the acetal-protected compound in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 1M HCl.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the deprotection is complete.

  • Neutralize the acid with a mild base such as saturated aqueous NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography if necessary.

Visualizations

ProtectionDeprotectionWorkflow Start Aldehyde Starting Material Protect Protect Aldehyde (e.g., Acetal Formation) Start->Protect [HO(CH2)2OH], H+ Coupling Perform Coupling Reaction Protect->Coupling Protected Intermediate Deprotect Deprotect Aldehyde (e.g., Acidic Hydrolysis) Coupling->Deprotect Coupled Product End Final Product Deprotect->End H3O+

Caption: Workflow for a coupling reaction using an aldehyde protecting group strategy.

TroubleshootingFlowchart Start Low Yield in Coupling Reaction with Aldehyde Substrate CheckSideProducts Analyze Crude Reaction Mixture: Identify Major Side Products Start->CheckSideProducts Alcohol Is the corresponding alcohol a major byproduct? CheckSideProducts->Alcohol Imine Is an imine or related compound observed? Alcohol->Imine No SolutionAlcohol Lower reaction temperature. Protect aldehyde as an acetal. Alcohol->SolutionAlcohol Yes Aldol Are aldol condensation products present? Imine->Aldol No SolutionImine Protect aldehyde as an acetal. Use a protected amine equivalent. Imine->SolutionImine Yes SolutionAldol Use a non-enolizable partner. Slowly add enolizable component. Employ a directed aldol strategy. Aldol->SolutionAldol Yes Other Investigate other potential issues: catalyst activity, reagent purity, etc. Aldol->Other No

References

Technical Support Center: Workup Procedures for Reactions Containing 2-Bromo-5-chloropyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-bromo-5-chloropyridine-4-carboxaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the workup of reactions involving this versatile building block.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workup, offering potential causes and solutions.

Issue 1: Difficulty in Removing Unreacted Starting Material

Question: After my reaction, I'm having trouble separating my product from unreacted this compound. What purification strategies can I employ?

Answer: Separating the desired product from the starting material can be challenging due to their potentially similar polarities. Here are a few strategies to consider:

  • Bisulfite Adduct Formation: The aldehyde functional group of the starting material can selectively react with a saturated aqueous solution of sodium bisulfite to form a water-soluble adduct. This allows for the extraction of the unreacted aldehyde into the aqueous phase, leaving your product in the organic layer. The aldehyde can be regenerated from the aqueous layer by treatment with a base if recovery is needed.[1][2][3][4][5][6]

  • Column Chromatography: Careful selection of the eluent system for silica gel chromatography is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate compounds with close retention factors (Rf). Consider using a combination of hexanes and ethyl acetate, or dichloromethane and methanol.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[7][8][9] The choice of solvent is critical; ideal solvents will dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at all temperatures. Small-scale solubility tests with various solvents are recommended to identify the optimal system.[9]

Issue 2: Presence of an Acidic Impurity in the Final Product

Question: My final product is contaminated with a more polar impurity, which I suspect is the corresponding carboxylic acid formed from the oxidation of the aldehyde. How can I remove this?

Answer: The aldehyde group is susceptible to oxidation to a carboxylic acid, a common impurity. This can be addressed with a simple acid-base extraction.

  • Basic Wash: During the liquid-liquid extraction, wash the organic layer containing your product with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution.[1] The acidic carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. Be cautious if your product has base-sensitive functional groups.

Issue 3: Challenges in Removing Palladium Catalyst Residues from a Suzuki Coupling Reaction

Question: I performed a Suzuki coupling reaction using this compound and now have residual palladium catalyst in my product. How can I effectively remove it?

Answer: Palladium catalysts are essential for Suzuki couplings but must be removed from the final product, especially in pharmaceutical applications.

  • Filtration through Celite: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite.[10][11][12] This will physically remove the heterogeneous palladium catalyst.

  • Aqueous Workup: Washing the organic layer with water or brine can help remove some of the palladium salts.[10]

  • Column Chromatography: Silica gel chromatography is often effective at separating the desired product from residual palladium complexes.[10][11][12]

Issue 4: Workup of a Grignard Reaction with this compound

Question: I have just completed a Grignard reaction where this compound was the electrophile. What is the proper quenching and workup procedure?

Answer: The workup for a Grignard reaction is critical for protonating the newly formed alkoxide and neutralizing any remaining Grignard reagent.[13][14][15]

  • Quenching: The reaction is typically quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (e.g., 0 °C). This is a mildly acidic quench that protonates the alkoxide to form the desired alcohol and neutralizes the Grignard reagent. Using a stronger acid like dilute HCl is also possible but may be too harsh if your product is acid-sensitive.[15]

  • Extraction: After quenching, the product is extracted into an organic solvent like ethyl acetate or diethyl ether. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound and its derivatives?

A1: Pyridine derivatives are generally polar compounds.[9] This starting material is expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate (EtOAc), tetrahydrofuran (THF), and acetone. Its solubility in less polar solvents like hexanes may be limited. The presence of the halogen atoms and the polar aldehyde group contributes to its overall polarity.

Q2: How can I monitor the progress of my reaction involving this compound?

A2: Thin-layer chromatography (TLC) is a quick and effective method to monitor the consumption of the starting material and the formation of the product. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material and product spots on the TLC plate. Staining with potassium permanganate can be useful for visualizing spots if they are not UV-active.[12]

Q3: My purified pyridine-containing product shows peak tailing during HPLC analysis. How can I improve the peak shape?

A3: Peak tailing for basic compounds like pyridine derivatives is a common issue in reverse-phase HPLC and is often caused by interactions with residual acidic silanol groups on the silica-based column.[16] To mitigate this, you can:

  • Add a competing base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase.[16]

  • Lower the mobile phase pH: Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) can protonate the pyridine nitrogen, reducing its interaction with the stationary phase.[17]

  • Use a specialized column: Columns with end-capping or those specifically designed for the analysis of basic compounds can provide significantly better peak shapes.[16]

Q4: Can I use a basic workup (e.g., washing with NaOH) if my product contains a pyridine ring?

A4: While a basic wash is effective for removing acidic impurities, it is generally safe for pyridine derivatives. Pyridines are basic, and adding a stronger base will not typically cause decomposition unless other sensitive functional groups are present in the molecule. However, it is always prudent to perform a small-scale test to ensure the stability of your product under the chosen workup conditions.

Experimental Protocols

Protocol 1: General Workup Procedure for a Suzuki Coupling Reaction
  • Cool the Reaction: Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Dilute: Dilute the mixture with an appropriate organic solvent such as ethyl acetate.[10]

  • Filter: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with additional organic solvent.[11][12]

  • Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.[10]

  • Dry: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate: Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purify: Purify the crude product by column chromatography on silica gel.[10]

Protocol 2: Purification of an Aldehyde via Bisulfite Adduct Formation
  • Dissolve: Dissolve the crude reaction mixture containing the aldehyde in a minimal amount of a water-miscible organic solvent like methanol or THF.[3]

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. The reaction may be exothermic.[5] The bisulfite adduct may precipitate as a solid.

  • Isolate Adduct:

    • If a solid precipitates: Filter the solid and wash it with a small amount of cold water and then an organic solvent like ether to remove impurities.[1]

    • If no solid forms: The adduct may be water-soluble. Extract the mixture with an organic solvent (e.g., diethyl ether) to remove non-aldehyde impurities. The aqueous layer will contain the bisulfite adduct.[2][5]

  • Regenerate Aldehyde: To the isolated adduct (solid or aqueous solution), add an organic solvent for extraction (e.g., ethyl acetate). Then, carefully add a base such as sodium bicarbonate or sodium hydroxide solution until the solution is basic.[3][5] This will regenerate the aldehyde.

  • Extract and Purify: Extract the regenerated aldehyde into the organic layer. Wash the organic layer with water and brine, dry it over an anhydrous salt, and concentrate it to obtain the purified aldehyde.

Data Presentation

Table 1: Common Solvents for Extraction and Chromatography

SolventPolarity IndexCommon Use
Hexane0.1Chromatography (non-polar eluent)
Diethyl Ether2.8Extraction
Ethyl Acetate4.4Extraction, Chromatography
Dichloromethane3.1Extraction, Chromatography
Tetrahydrofuran4.0Reaction Solvent, Extraction
Methanol5.1Chromatography (polar eluent)

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Reaction Mixture (Product, Byproducts, Catalyst, etc.) quench Quenching (e.g., NH4Cl aq.) start->quench Cool to 0°C extract Liquid-Liquid Extraction (Organic Solvent/Water) quench->extract wash Aqueous Washes (e.g., NaHCO3, Brine) extract->wash dry Drying (e.g., Na2SO4) wash->dry concentrate Concentration (Rotary Evaporator) dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization concentrate->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for reaction workup and purification.

Troubleshooting_Logic cluster_impurities Identify Impurity Type cluster_solutions Select Purification Strategy start Impure Product unreacted_sm Unreacted Starting Material? start->unreacted_sm acidic_impurity Acidic Impurity? start->acidic_impurity catalyst_residue Catalyst Residue? start->catalyst_residue bisulfite Bisulfite Adduct Formation unreacted_sm->bisulfite Aldehyde column Column Chromatography unreacted_sm->column basic_wash Basic Wash (e.g., NaHCO3) acidic_impurity->basic_wash catalyst_residue->column celite Filter through Celite catalyst_residue->celite

References

scale-up considerations for the synthesis of 2-bromo-5-chloropyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information, troubleshooting advice, and scale-up considerations for the synthesis of 2-bromo-5-chloropyridine-4-carboxaldehyde, a key intermediate in the pharmaceutical and agrochemical industries.[1]

Synthesis Overview

The synthesis is typically a two-step process starting from 2-amino-5-chloropyridine.

  • Step 1: Diazotization and Bromination. The amino group of 2-amino-5-chloropyridine is converted to a diazonium salt and subsequently replaced by bromine, yielding the intermediate 2-bromo-5-chloropyridine.[1][2]

  • Step 2: Formylation. An aldehyde group is introduced at the 4-position of the pyridine ring. Common methods include the Vilsmeier-Haack reaction or a metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[3][4][5]

Synthesis_Pathway Start 2-Amino-5-chloropyridine Intermediate 2-Bromo-5-chloropyridine Start->Intermediate Step 1: Diazotization (NaNO2, HBr) Final 2-Bromo-5-chloropyridine- 4-carboxaldehyde Intermediate->Final Step 2: Formylation (e.g., Vilsmeier-Haack)

Caption: General two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A: The most prevalent route involves the diazotization of 2-amino-5-chloropyridine using sodium nitrite in hydrobromic acid to form 2-bromo-5-chloropyridine.[1][2] This intermediate is then formylated, typically at the 4-position, using the Vilsmeier-Haack reaction (POCl₃/DMF).[4][6] An alternative for the formylation step is a metal-halogen exchange reaction on the intermediate, using an organolithium or Grignard reagent, followed by reaction with DMF.[5][7]

Q2: What are the critical process parameters for the diazotization step (Step 1)?

A: Temperature control is the most critical parameter. The reaction is highly exothermic and diazonium salts are unstable at elevated temperatures.[8] Maintaining a low temperature, typically between 0°C and 10°C, is crucial to prevent decomposition and the formation of phenolic byproducts.[2][8] The rate of addition of the sodium nitrite solution must also be carefully controlled to manage heat generation, especially during scale-up.

Q3: What are the main challenges when scaling up the Vilsmeier-Haack formylation (Step 2)?

A: Key challenges include:

  • Reagent Handling: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water.[9] Anhydrous conditions are essential.[10]

  • Exothermic Reaction: The formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic and requires efficient cooling.[9]

  • Viscosity: The reaction mixture can become thick or even solidify, posing mixing challenges at a larger scale.[11]

  • Quenching: The work-up, which involves quenching the reaction with water or a base, is also highly exothermic and requires careful, controlled addition to a large volume of ice/water to manage the heat and any gas evolution.

Q4: Is a metal-halogen exchange route a viable alternative for large-scale production?

A: While effective at the lab scale, this route presents significant scale-up challenges. It requires strictly anhydrous conditions and often cryogenic temperatures (e.g., -78°C), which are energy-intensive and costly to maintain in large reactors.[12] Furthermore, the use of pyrophoric reagents like n-butyllithium introduces significant safety risks that require specialized equipment and handling protocols.[5] Grignard reagents are generally safer but may be less reactive.[7]

Troubleshooting Guide

Troubleshooting_Workflow p1 Low Yield in Step 1 (Diazotization) c1a Incomplete Reaction p1->c1a Cause c1b Side Reactions (e.g., Phenol formation) p1->c1b Cause s1a Verify reagent quality & stoichiometry. Extend reaction time. c1a->s1a Solution s1b Maintain temperature strictly below 10°C, ideally 0-5°C. c1b->s1b Solution p2 Low Yield in Step 2 (Formylation) c2a Moisture Contamination (Degrades Vilsmeier Reagent) p2->c2a Cause c2b Low Substrate Reactivity p2->c2b Cause s2a Use fresh, anhydrous solvents/reagents. Ensure glassware is flame-dried. c2a->s2a Solution s2b Increase reaction temperature or time. Increase excess of Vilsmeier reagent. c2b->s2b Solution p3 Impure Product c3a Unreacted Starting Material p3->c3a Cause c3b Formation of Byproducts/ Regioisomers p3->c3b Cause s3a Optimize reaction time/temperature. Improve purification method (recrystallization, chromatography). c3a->s3a Solution s3b Strictly control temperature. Analyze byproducts (LC-MS, NMR) to identify their source. c3b->s3b Solution

Caption: Troubleshooting workflow for common synthesis issues.

Problem: My reaction to form 2-bromo-5-chloropyridine (Step 1) gives a low yield.

  • Potential Cause: The temperature was too high, causing the diazonium salt to decompose.[8]

  • Solution: Ensure the reaction temperature is maintained below 10°C, and preferably between 0-5°C, throughout the addition of sodium nitrite. Use an efficient cooling bath (ice-salt or a chiller) and monitor the internal temperature continuously.

Problem: The Vilsmeier-Haack formylation (Step 2) is not working or the yield is poor.

  • Potential Cause: The Vilsmeier reagent is inactive due to moisture. Both POCl₃ and the formed chloroiminium salt are highly sensitive to water.[9][10]

  • Solution: Use fresh, anhydrous DMF and high-purity POCl₃.[10] Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem: The final product is impure, containing multiple spots on TLC.

  • Potential Cause: Diformylation or formylation at an alternative position may occur, especially under harsh conditions (high temperature or prolonged reaction time).[10]

  • Solution: Use milder reaction conditions, such as lower temperatures and shorter reaction times.[10] Adjust the stoichiometry of the Vilsmeier reagent to a lower excess. Purify the crude product using column chromatography or recrystallization.

Scale-Up Considerations

Transitioning from lab-scale to pilot or production scale introduces new challenges related to heat and mass transfer, safety, and material handling.

Scale_Up_Considerations main Key Scale-Up Factors Heat Management Mass Transfer & Mixing Reagent Handling & Safety Work-up & Isolation heat Exothermic Reactions (Diazotization, Vilsmeier formation, Quenching) Decreased Surface-to-Volume Ratio Potential for Local Hotspots & Runaway main:f1->heat mass Efficient Mixing of Slurries/Viscous Media Solid Reagent Addition & Dissolution Phase Separation During Extraction main:f2->mass safety Handling of Toxic/Corrosive Reagents (Br₂, POCl₃) Off-gassing (e.g., NOx from diazotization) Engineered Controls (Scrubbers, Containment) main:f3->safety workup Large Solvent Volumes for Extraction Extended Filtration & Drying Times Controlled Crystallization for Purity Waste Stream Management main:f4->workup

Caption: Key logical relationships in process scale-up.

Process Parameter Comparison: Lab vs. Scale-Up
ParameterLab-Scale (grams)Scale-Up Challenge (kilograms)Recommended Action for Scale-Up
Temperature Control Easily managed with an ice bath.Heat removal is less efficient due to a lower surface-area-to-volume ratio. Risk of thermal runaway.[8]Use a jacketed reactor with a powerful cooling system. Implement controlled, slow addition of reagents via a dosing pump.
Reagent Addition Manual addition via dropping funnel.Manual addition is impractical and unsafe. Rate control is critical for managing exotherms.Utilize automated dosing pumps with feedback control linked to the internal reactor temperature.
Mixing Magnetic or overhead stirrer provides adequate mixing.Inefficient mixing can lead to local concentration gradients, hotspots, and reduced yields.Use a properly designed agitation system (e.g., baffled reactor with a pitched-blade or anchor stirrer) to ensure homogeneity.
Quenching Pouring reaction mixture onto ice."Reverse addition" (adding mixture to quencher) is dangerous and difficult to control.Add the quenching solution (e.g., ice/water) slowly and sub-surface to the well-agitated reaction vessel while maintaining cooling.
Product Isolation Filtration via Büchner funnel, extraction in a separatory funnel.Large volumes make manual separation and filtration slow and inefficient, increasing operator exposure.Use enclosed filtration systems (e.g., Nutsche filter-dryer) and centrifugal extractors or baffled tanks for phase separation.

Experimental Protocols

Safety Precaution: These procedures involve hazardous materials including bromine, hydrobromic acid, and phosphorus oxychloride. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 2-Bromo-5-chloropyridine (Step 1)

This protocol is adapted from literature procedures.[1][2]

  • Preparation: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-5-chloropyridine (e.g., 25.6 g, 0.2 mol) to a 48% hydrobromic acid solution (e.g., 100 ml).

  • Cooling: Cool the mixture to below 10°C (ideally 0-5°C) using an ice-salt bath.

  • Bromine Addition: Slowly add bromine (e.g., 26 ml, 0.52 mol) to the stirred suspension while maintaining the temperature below 10°C.[2]

  • Diazotization: Prepare a solution of sodium nitrite (e.g., 32.4 g, 0.47 mol) in water (e.g., 50 ml). Add this solution dropwise to the reaction mixture over at least 1 hour, ensuring the internal temperature does not exceed 10°C.[2]

  • Reaction: After the addition is complete, continue stirring the mixture at the same temperature for an additional 30-60 minutes.

  • Work-up: Carefully neutralize the reaction by the slow addition of a cold aqueous sodium hydroxide solution until the pH is basic, ensuring the temperature does not exceed 20-25°C.[2]

  • Isolation: The product may precipitate and can be collected by filtration. Alternatively, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be further purified by recrystallization from hexane. A typical yield is around 90-93%.[2]

Protocol 2: Vilsmeier-Haack Formylation of 2-Bromo-5-chloropyridine (Step 2)

This is a general procedure based on the principles of the Vilsmeier-Haack reaction.[4][9]

  • Reagent Preparation: In a dry, inert-atmosphere flask equipped with a stirrer and dropping funnel, cool anhydrous N,N-dimethylformamide (DMF) (e.g., 3 equivalents) to 0°C.

  • Vilsmeier Formation: Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.2-1.5 equivalents) dropwise to the cold DMF. Stir the mixture at 0°C for 30-60 minutes. The reagent may be colorless or slightly yellow.[11]

  • Substrate Addition: Dissolve 2-bromo-5-chloropyridine (1 equivalent) in a minimal amount of an anhydrous solvent (like dichloroethane or DMF) and add it dropwise to the Vilsmeier reagent, keeping the temperature controlled (e.g., 0°C to room temperature, depending on substrate reactivity).

  • Reaction: Heat the reaction mixture (e.g., 60-80°C) and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it slowly and carefully onto a large amount of crushed ice.

  • Hydrolysis & Neutralization: Stir the mixture until the ice has melted. Neutralize by the careful addition of a base, such as aqueous sodium hydroxide or sodium acetate, to a pH of 6-8.[10]

  • Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).[10] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR of 2-bromo-5-chloropyridine-4-carboxaldehyde and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural nuances of heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-bromo-5-chloropyridine-4-carboxaldehyde, a key building block in medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established substituent chemical shift (SCS) principles and compares it with the experimental data of structurally related pyridine derivatives.

This comparative approach allows for a deeper interpretation of the electronic and steric effects of substituents on the pyridine ring, offering valuable insights for the characterization and quality control of novel compounds.

Predicted ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal for the aldehyde proton. The predicted chemical shifts (δ) and coupling constants (J) are summarized in Table 1. These predictions are derived from the known ¹H NMR data of 2-bromo-5-chloropyridine and the typical deshielding effect of a para-aldehyde group.

Comparative Analysis with Alternative Compounds

To contextualize the predicted spectrum of the target compound, we present a comparison with the experimental ¹H NMR data of several related pyridine derivatives. This comparison highlights how the substitution pattern on the pyridine ring influences the chemical shifts and coupling patterns of the ring protons. The data for these alternative compounds are presented in Table 1.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3~8.0 (Predicted)s-
H-6~8.8 (Predicted)s-
-CHO~10.2 (Predicted)s-
2-bromo-5-chloropyridineH-37.74d8.8
H-47.63dd8.8, 2.5
H-68.34d2.5
4-pyridinecarboxaldehydeH-2, H-68.899d4.4
H-3, H-57.724d4.4
-CHO10.11s-
2-bromopyridineH-37.49ddd7.7, 4.8, 1.0
H-47.56td7.7, 1.9
H-57.26ddd7.7, 4.8, 1.0
H-68.36ddd4.8, 1.9, 1.0

Table 1: Comparison of ¹H NMR Spectral Data

The introduction of the electron-withdrawing aldehyde group at the C4 position in this compound is expected to significantly deshield the adjacent protons. This is reflected in the predicted downfield shifts for H-3 and H-6 compared to the parent 2-bromo-5-chloropyridine. Furthermore, the meta-coupling between H-3 and H-6 is expected to be very small or unresolved, leading to the prediction of singlets for both protons.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H NMR spectra of substituted pyridine-4-carboxaldehydes, based on established practices for similar compounds.[1]

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

2. Instrumentation and Setup:

  • Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • Pulse Sequence: A standard one-dimensional ¹H pulse-acquire experiment is generally sufficient.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons, ensuring accurate integration.

  • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

  • Spectral Width: Set a spectral width that encompasses the entire expected range of proton chemical shifts (e.g., 0-12 ppm).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Apply a baseline correction to obtain a flat baseline.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Structural and Spectral Relationships

The following diagram illustrates the structural relationships between this compound and its comparator compounds, highlighting the positions of the protons and the key substituents that influence their chemical shifts.

G cluster_target Target Compound cluster_alternatives Alternative Compounds (Experimental Data) Target This compound (Predicted Spectrum) Alt1 2-bromo-5-chloropyridine Target->Alt1 -CHO group Alt2 4-pyridinecarboxaldehyde Target->Alt2 -Br, -Cl groups Alt3 2-bromopyridine Alt1->Alt3 -Cl group

Caption: Influence of substituents on the core pyridine structure.

This guide provides a framework for understanding and predicting the ¹H NMR spectrum of this compound. By comparing its predicted spectral features with those of known analogues, researchers can gain valuable insights into the structure-spectrum correlations of this important class of compounds. The provided experimental protocol offers a standardized approach for obtaining high-quality data for further analysis and characterization.

References

A Comparative Guide to Analytical Methods for the Characterization of 2-bromo-5-chloropyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive characterization of pharmaceutical intermediates is a critical step in drug discovery and development, ensuring the identity, purity, and quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical methodologies for the characterization of 2-bromo-5-chloropyridine-4-carboxaldehyde, a halogenated pyridine derivative of interest in medicinal chemistry. This document outlines the principles, experimental protocols, and comparative performance of various analytical techniques, supported by representative data from analogous compounds, to aid researchers in selecting the most appropriate methods for their specific needs.

Introduction to Analytical Strategies

The robust characterization of this compound necessitates a multi-pronged analytical approach. Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of the compound. Chromatographic methods are paramount for assessing purity, identifying, and quantifying impurities. Together, these techniques provide a comprehensive profile of the molecule.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for evaluating the purity of pharmaceutical intermediates and final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary methods for separating and quantifying the target compound from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely employed technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for substituted pyridine aldehydes. Reversed-phase HPLC is the most common modality for such analyses.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

This protocol provides a general guideline for the purity analysis of this compound.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), an autosampler, and a column oven.

  • Reagents and Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure), and Formic Acid or Trifluoroacetic Acid (TFA).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Degas both mobile phases using sonication or helium sparging.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 30-40°C

    • Detection Wavelength: A suitable wavelength determined by a UV scan of the analyte, typically in the 220-280 nm range.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Data Analysis: Integrate the peak areas to determine the relative purity of the product. The retention time can be used for identification when compared against a known reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For a compound like this compound, GC-MS can be particularly useful for identifying volatile organic impurities and residual solvents.

Experimental Protocol: GC-MS for Impurity Identification

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless inlet, typically at 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Rate: Dependant on peak widths, aiming for >10 scans per peak.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a suitable concentration.

  • Data Analysis: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Analyze chemical shifts, coupling constants, and integration to confirm the structure.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.[3]

Experimental Protocol: FT-IR and FT-Raman Spectroscopy

  • Instrumentation:

    • FT-IR: A Fourier-Transform Infrared spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

    • FT-Raman: A Fourier-Transform Raman spectrometer with a near-infrared (NIR) laser source (e.g., 1064 nm).

  • Sample Preparation:

    • FT-IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • FT-Raman: Place the solid sample in a suitable container (e.g., glass vial or NMR tube).

  • Data Acquisition:

    • Collect spectra over a suitable range (e.g., 4000-400 cm⁻¹ for FT-IR and 3500-100 cm⁻¹ for FT-Raman) with an appropriate resolution (e.g., 4 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Assign the observed vibrational bands to specific functional groups and molecular vibrations. For this compound, characteristic bands would be expected for the C=O stretch of the aldehyde, C-H stretching and bending modes of the pyridine ring and aldehyde, and vibrations associated with the C-Br and C-Cl bonds.

Comparative Performance of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis. The following table summarizes the comparative performance of the discussed techniques for the characterization of this compound. Quantitative data presented are representative values based on the analysis of similar halogenated aromatic compounds and may vary depending on the specific instrumentation and experimental conditions.[4][5]

Analytical MethodParameterTypical PerformanceApplication
HPLC-UV Limit of Detection (LOD) 0.01 - 0.1 µg/mLPurity determination, quantification of non-volatile impurities
Limit of Quantification (LOQ) 0.04 - 0.5 µg/mL
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
GC-MS Limit of Detection (LOD) pg to low ng rangeIdentification of volatile impurities and residual solvents
Selectivity High (based on mass-to-charge ratio)Structural confirmation
NMR Quantitative Capability (qNMR) High precision with internal standardUnambiguous structure elucidation, quantification
FT-IR/Raman Information Provided Functional group identificationRapid identity confirmation, process monitoring

Experimental Workflows

The following diagrams illustrate the logical workflows for the characterization of this compound using chromatographic and spectroscopic techniques.

chromatographic_workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis hplc_sample Sample Preparation (Dissolution & Filtration) hplc_instrument HPLC System (C18 Column, UV Detector) hplc_sample->hplc_instrument hplc_data Data Acquisition (Chromatogram) hplc_instrument->hplc_data hplc_analysis Data Analysis (Purity Calculation) hplc_data->hplc_analysis gcms_sample Sample Preparation (Dissolution) gcms_instrument GC-MS System (Capillary Column, EI Source) gcms_sample->gcms_instrument gcms_data Data Acquisition (Total Ion Chromatogram & Mass Spectra) gcms_instrument->gcms_data gcms_analysis Data Analysis (Impurity Identification) gcms_data->gcms_analysis start Sample of 2-bromo-5-chloropyridine- 4-carboxaldehyde start->hplc_sample start->gcms_sample

Chromatographic Analysis Workflow

spectroscopic_workflow cluster_nmr NMR Analysis cluster_vib Vibrational Spectroscopy nmr_sample Sample Preparation (Dissolution in Deuterated Solvent) nmr_instrument NMR Spectrometer nmr_sample->nmr_instrument nmr_data Data Acquisition (¹H & ¹³C Spectra) nmr_instrument->nmr_data nmr_analysis Data Analysis (Structure Elucidation) nmr_data->nmr_analysis vib_sample Sample Preparation (Solid State) vib_instrument FT-IR (ATR) / FT-Raman vib_sample->vib_instrument vib_data Data Acquisition (IR & Raman Spectra) vib_instrument->vib_data vib_analysis Data Analysis (Functional Group Identification) vib_data->vib_analysis start Sample of 2-bromo-5-chloropyridine- 4-carboxaldehyde start->nmr_sample start->vib_sample

Spectroscopic Analysis Workflow

Conclusion

The comprehensive characterization of this compound is best achieved through the synergistic use of multiple analytical techniques. HPLC and GC-MS are essential for assessing purity and identifying potential impurities, while NMR, FT-IR, and Raman spectroscopy provide definitive structural confirmation. The selection of a specific method or combination of methods should be guided by the analytical objective, whether it is routine quality control, in-depth structural elucidation, or impurity profiling. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in establishing robust analytical strategies for the characterization of this and similar halogenated pyridine derivatives.

References

A Comparative Analysis of the Reactivity of 2-Bromo- and 5-Chloro-Pyridine-4-Carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 26, 2025 – In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of functionalized heterocyclic building blocks is paramount. Pyridine-4-carboxaldehyde derivatives, in particular, serve as versatile precursors for a wide array of bioactive molecules. This guide presents a detailed comparative analysis of the reactivity of two key halogenated isomers: 2-bromo-pyridine-4-carboxaldehyde and 5-chloro-pyridine-4-carboxaldehyde. The comparison focuses on two of the most prevalent transformations in modern drug discovery: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling.

Executive Summary

The reactivity of the halogen substituent in 2-bromo- and 5-chloro-pyridine-4-carboxaldehyde is profoundly influenced by its position on the pyridine ring relative to the nitrogen atom and the electron-withdrawing 4-formyl group. For nucleophilic aromatic substitution (SNAr) reactions, the 2-bromo isomer is anticipated to be significantly more reactive due to the strong activation of the 2-position by the ring nitrogen. Conversely, for palladium-catalyzed cross-coupling reactions , the inherent lability of the carbon-bromine bond renders the 2-bromo isomer more reactive than its 5-chloro counterpart. This guide provides a theoretical framework and representative experimental data to inform the selection of these valuable synthetic intermediates.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on pyridine is highly favored at the 2- and 4-positions, as the electronegative nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][2] The 4-formyl group, being strongly electron-withdrawing, further enhances the electrophilicity of the pyridine ring, particularly at the positions ortho and para to it.

In 2-bromo-pyridine-4-carboxaldehyde, the bromine atom is situated at the activated 2-position. In contrast, the chlorine atom in 5-chloro-pyridine-4-carboxaldehyde is at the 5-position, which is meta to the ring nitrogen and therefore less activated for nucleophilic attack. While for many SNAr reactions the C-Cl bond is more reactive than the C-Br bond due to the higher electronegativity of chlorine, the positional activation is the dominant factor in this comparison. Therefore, the 2-bromo isomer is expected to undergo SNAr reactions much more readily than the 5-chloro isomer.

Comparative Reactivity in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The rate-determining step in the catalytic cycle is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The strength of this bond is the critical factor, with the general trend of reactivity being C-I > C-Br > C-Cl > C-F.[5]

Based on this principle, the carbon-bromine bond in 2-bromo-pyridine-4-carboxaldehyde is weaker and therefore more susceptible to oxidative addition than the carbon-chlorine bond in 5-chloro-pyridine-4-carboxaldehyde. Consequently, the 2-bromo isomer is expected to be significantly more reactive in Suzuki-Miyaura coupling reactions, generally requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.

The following table presents representative experimental yields for the Suzuki-Miyaura coupling of analogous compounds, illustrating the higher reactivity of the bromo-substituted pyridine.

Reactant Coupling Partner Catalyst/Base Solvent Temp (°C) Time (h) Yield (%) Reference
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ / K₂CO₃1,4-Dioxane/H₂O801281[6]
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ / K₂CO₃H₂O100295[4]

Note: Data for the exact target molecules is not available; analogous compounds are presented to demonstrate the general reactivity trend.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with an Amine

A solution of the halopyridine-4-carboxaldehyde (1.0 eq) and the desired amine (1.2-2.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP) is heated. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography.[7]

General Procedure for Suzuki-Miyaura Cross-Coupling

To a degassed solution of the halopyridine-4-carboxaldehyde (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand, 1-5 mol%). The reaction mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The residue is purified by column chromatography to afford the desired biaryl product.[8][9]

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general mechanism for SNAr reactions and a typical experimental workflow for a Suzuki-Miyaura coupling.

SNAr_Mechanism A Halopyridine + Nucleophile B Meisenheimer Intermediate (Resonance Stabilized) A->B Nucleophilic Attack C Product + Halide B->C Loss of Leaving Group

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Halopyridine, Boronic Acid, Base B Add Degassed Solvent A->B C Add Palladium Catalyst & Ligand B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Quench and Extract E->F Reaction Complete G Wash, Dry, Concentrate F->G H Purify (Chromatography) G->H

Caption: Typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between 2-bromo- and 5-chloro-pyridine-4-carboxaldehyde as a synthetic precursor is dictated by the intended chemical transformation. For nucleophilic aromatic substitution, the 2-bromo isomer offers superior reactivity due to the electronic activation conferred by the pyridine nitrogen. In contrast, for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the greater lability of the carbon-bromine bond makes the 2-bromo isomer the more reactive substrate. A thorough understanding of these reactivity principles is essential for the efficient design and execution of synthetic routes in drug discovery and development.

References

A Comparative Guide to 2-Bromo-5-chloropyridine-4-carboxaldehyde and Other Halopyridine Aldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical development, halopyridine aldehydes serve as versatile building blocks, offering multiple avenues for the synthesis of complex molecular architectures. This guide provides a detailed comparison of 2-bromo-5-chloropyridine-4-carboxaldehyde with other structurally related halopyridine aldehydes, focusing on their physicochemical properties and reactivity in key synthetic transformations. The information presented herein, supported by experimental principles and representative data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties

The physical and chemical properties of halopyridine aldehydes are crucial for determining their suitability in various reaction conditions and for predicting their behavior in biological systems. Below is a comparison of key properties for this compound and two other commercially available isomers.

PropertyThis compound5-Bromo-2-chloropyridine-4-carboxaldehyde2,5-Dibromopyridine-4-carboxaldehyde
Molecular Formula C₆H₃BrClNOC₆H₃BrClNOC₆H₃Br₂NO
Molecular Weight 220.45 g/mol 220.45 g/mol [1]264.90 g/mol
CAS Number Not available1060802-23-4[1]959244-28-1
Appearance Solid (predicted)Solid[1]Solid
Melting Point Not available63-68 °C[1]Not available

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of halopyridine aldehydes in these reactions is primarily dictated by the strength of the carbon-halogen bond, with the general trend being I > Br > Cl.[2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. In the context of dihalogenated pyridine aldehydes, the chemoselectivity of the reaction is governed by the differential reactivity of the carbon-halogen bonds. The weaker C-Br bond is expected to undergo oxidative addition to the palladium catalyst more readily than the C-Cl bond.

SubstrateCoupling PartnerCatalyst System (Typical)ProductExpected Yield
This compoundPhenylboronic acidPd(PPh₃)₄, K₂CO₃5-Chloro-2-phenylpyridine-4-carboxaldehydeGood to Excellent
5-Bromo-2-chloropyridine-4-carboxaldehydePhenylboronic acidPd(PPh₃)₄, K₂CO₃2-Chloro-5-phenylpyridine-4-carboxaldehydeGood to Excellent
2,5-Dibromopyridine-4-carboxaldehydePhenylboronic acid (1 eq.)Pd(PPh₃)₄, K₂CO₃5-Bromo-2-phenylpyridine-4-carboxaldehyde or 2-Bromo-5-phenylpyridine-4-carboxaldehydeGood (selective)

Note: The expected yields are based on general principles of Suzuki-Miyaura reactions with halopyridines. Actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add the halopyridine aldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Reaction Execution: Heat the mixture at 90 °C under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the C-Br bond is generally higher than that of the C-Cl bond, allowing for selective amination at the bromine-substituted position.

SubstrateAmineCatalyst System (Typical)ProductExpected Yield
This compoundMorpholinePd₂(dba)₃, Xantphos, NaOtBu5-Chloro-2-(morpholino)pyridine-4-carboxaldehydeGood to Excellent
5-Bromo-2-chloropyridine-4-carboxaldehydeMorpholinePd₂(dba)₃, Xantphos, NaOtBu2-Chloro-5-(morpholino)pyridine-4-carboxaldehydeGood to Excellent
2,5-Dibromopyridine-4-carboxaldehydeMorpholine (1 eq.)Pd₂(dba)₃, Xantphos, NaOtBu5-Bromo-2-(morpholino)pyridine-4-carboxaldehyde or 2-Bromo-5-(morpholino)pyridine-4-carboxaldehydeGood (selective)

Note: The expected yields are based on established protocols for Buchwald-Hartwig amination of similar bromopyridines. Optimization of the ligand and base may be required for specific substrates.[5]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the halopyridine aldehyde (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol) in a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction Execution: Heat the reaction mixture at 100-110 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.[5][6]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity of halogens in nucleophilic aromatic substitution (SNAr) often follows the reverse trend: F > Cl > Br > I. This is attributed to the higher electronegativity of the lighter halogens, which increases the electrophilicity of the carbon atom and stabilizes the intermediate Meisenheimer complex.[7] The electron-withdrawing nature of the aldehyde group further activates the pyridine ring towards nucleophilic attack.

For this compound, the chlorine at the 5-position is not at a position typically activated for SNAr (ortho or para to the nitrogen). The bromine at the 2-position, being ortho to the ring nitrogen, is the more likely site for nucleophilic attack. However, the leaving group ability (Br vs. Cl) also plays a role. In 5-bromo-2-chloropyridine-4-carboxaldehyde, the chlorine at the 2-position is activated and is a better leaving group in SNAr than bromine at the 5-position.

SubstrateNucleophileExpected Major ProductRationale
This compoundSodium methoxide5-Chloro-2-methoxypyridine-4-carboxaldehydeThe 2-position is activated by the ring nitrogen, and while bromide is a better leaving group than chloride in many contexts, the activation of the position is key.
5-Bromo-2-chloropyridine-4-carboxaldehydeSodium methoxide5-Bromo-2-methoxypyridine-4-carboxaldehydeThe 2-position is activated, and chloride is a better leaving group than bromide in SNAr reactions.
2,5-Dibromopyridine-4-carboxaldehydeSodium methoxide5-Bromo-2-methoxypyridine-4-carboxaldehydeThe 2-position is activated by the ring nitrogen, making it the preferential site for nucleophilic attack.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reaction Setup: Dissolve the halopyridine aldehyde (1.0 mmol) in a suitable solvent such as methanol or dimethylformamide (DMF).

  • Reagent Addition: Add the nucleophile (e.g., sodium methoxide, 1.5 mmol) portion-wise at room temperature.

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by column chromatography.[8]

Visualizations

To further illustrate the concepts discussed, the following diagrams provide a visual representation of a key reaction mechanism, a typical experimental workflow, and the logical considerations for choosing a halopyridine aldehyde substrate.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Halopyridine Aldehyde, Coupling Partner, Base A->B C Add Catalyst and Ligand B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Reaction (TLC/LC-MS) E->F G Work-up and Extraction F->G H Purification (Column Chromatography) G->H

Caption: General experimental workflow for cross-coupling reactions.

Logic_Diagram start Desired Transformation cross_coupling Palladium-Catalyzed Cross-Coupling? start->cross_coupling snar Nucleophilic Aromatic Substitution? cross_coupling->snar No bromo Choose Bromo-substituted (e.g., 2-Bromo-) cross_coupling->bromo Yes chloro Choose Chloro-substituted (e.g., 2-Chloro-) snar->chloro Yes

Caption: Logic for selecting a halopyridine aldehyde based on the desired reaction.

References

Comparative Spectroscopic and Synthetic Guide to 2-Bromo-5-chloropyridine-4-carboxaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic and synthetic data for 2-bromo-5-chloropyridine-4-carboxaldehyde, a significant heterocyclic building block for researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental spectroscopic data for the target compound, this guide presents its known physical properties and offers a detailed comparison with its precursor, 2-bromo-5-chloropyridine. Furthermore, plausible synthetic protocols for the aldehyde and its derivatives are outlined, supported by visualizations of the chemical pathways.

Spectroscopic Data Comparison

Table 1: Physical Properties of 5-Bromo-2-chloropyridine-4-carboxaldehyde

PropertyValueReference
CAS Number 1060802-23-4[1]
Molecular Formula C₆H₃BrClNO[1]
Molecular Weight 220.45 g/mol [1]
Appearance Solid[1]
Melting Point 63-68 °C[1]

Table 2: ¹H NMR Spectroscopic Data for 2-Bromo-5-chloropyridine

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
8.35d2.6H-6[2]
7.54dd8.4, 2.6H-4[2]
7.44d8.4H-3[2]
Solvent: CDCl₃, Frequency: 400 MHz

Table 3: ¹³C NMR Spectroscopic Data for 2-Bromo-5-chloropyridine

Chemical Shift (δ, ppm)AssignmentReference
148.6C-6[2]
139.2C-2 or C-5[2]
138.1C-4[2]
131.5C-5 or C-2[2]
128.7C-3[2]
Solvent: CDCl₃

Experimental Protocols

Synthesis of this compound

While a specific protocol for this exact compound is not detailed in the searched literature, a plausible synthetic route can be adapted from the synthesis of structurally similar compounds, such as 5-bromo-2,4-dichloropyridine[3]. The proposed method involves the bromination of a suitable aminopyridine precursor, followed by a Sandmeyer reaction to introduce the chloro group, and subsequent formylation. A more direct, albeit hypothetical, route would involve the direct formylation of 2-bromo-5-chloropyridine.

Protocol 1: Proposed Synthesis via Formylation of 2-Bromo-5-chloropyridine

  • Lithiation: Dissolve 2-bromo-5-chloropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add n-butyllithium (n-BuLi) dropwise while maintaining the low temperature. The lithium-halogen exchange will preferentially occur at the more reactive 4-position.

  • Formylation: After stirring for a designated period, add an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to the reaction mixture.

  • Quenching: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of Derivatives: Imine Formation

The aldehyde functional group of this compound is a versatile handle for the synthesis of various derivatives. A common reaction is the condensation with primary amines to form imines (Schiff bases), which are important intermediates in medicinal chemistry.

Protocol 2: General Procedure for Imine Synthesis

  • Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Addition of Amine: Add an equimolar amount of the desired primary amine to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion, the imine product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Visualizing the Pathways

Chemical Structures

Caption: Key chemical structures in this guide.

Proposed Synthetic Workflow

Proposed Synthetic Workflow Start 2-Bromo-5-chloropyridine Step1 Lithiation with n-BuLi Start->Step1 1. Step2 Formylation with DMF Step1->Step2 2. Product This compound Step2->Product 3. Quench & Purify Derivatization Condensation with R-NH2 Product->Derivatization Derivatization Derivative Imine Derivative Derivatization->Derivative

Caption: A proposed workflow for synthesis and derivatization.

References

A Comparative Guide to Identifying Impurities in 2-bromo-5-chloropyridine-4-carboxaldehyde Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 2-bromo-5-chloropyridine-4-carboxaldehyde is paramount. This guide provides a comparative overview of analytical methodologies for identifying potential impurities in samples of this compound. The information presented herein is supported by established chemical principles and analytical practices to assist in the development of robust quality control protocols.

Understanding Potential Impurities

The impurity profile of this compound is intrinsically linked to its synthetic route. A common pathway involves the synthesis of the precursor, 2-bromo-5-chloropyridine, followed by a formylation step. Potential impurities can, therefore, be categorized as starting materials, intermediates, byproducts of the formylation reaction, and degradation products.

Likely Synthetic Pathway and Potential Impurities:

  • Synthesis of 2-bromo-5-chloropyridine: A frequent starting material for this precursor is 2-amino-5-chloropyridine. The diazotization reaction to replace the amino group with a bromo group can lead to residual starting material and side products.

  • Formylation of 2-bromo-5-chloropyridine: A common method for introducing a formyl group onto an aromatic ring is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from a substituted formamide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl3). Another route is through lithiation followed by quenching with a formylating agent like DMF.

Based on these synthetic routes, the following table summarizes potential impurities:

Impurity Name Chemical Structure Potential Origin Recommended Analytical Technique(s)
2-amino-5-chloropyridineC₅H₅ClN₂Unreacted starting material from precursor synthesisHPLC-UV, GC-MS
2,5-dichloropyridineC₅H₃Cl₂NAlternative starting material or byproductGC-MS, HPLC-UV
2-bromo-5-chloropyridineC₅H₃BrClNUnreacted intermediate from the formylation stepGC-MS, HPLC-UV
Isomeric CarboxaldehydesC₆H₃BrClNOByproducts of the formylation reaction (e.g., formylation at a different position)HPLC-UV, GC-MS
2-bromo-5-chloropyridine-N-oxideC₅H₃BrClNOOxidation of the pyridine nitrogenHPLC-UV
2-bromo-5-chlorobenzoic acidC₆H₄BrClNO₂Oxidation of the aldehydeHPLC-UV

Comparative Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary techniques for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of organic compounds, including those that are non-volatile or thermally labile. A reverse-phase method is typically effective for pyridine derivatives.

Experimental Protocol: HPLC-UV

  • Instrument: HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal for separating a range of impurities with different polarities.

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown peaks.

Experimental Protocol: GC-MS

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for the identification and characterization of impurities in a this compound sample.

G cluster_0 Impurity Identification Workflow Sample Sample of 2-bromo-5-chloro pyridine-4-carboxaldehyde HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS Purity_Assessment Initial Purity Assessment HPLC->Purity_Assessment GCMS->Purity_Assessment Impurity_Detected Impurity Detected? Purity_Assessment->Impurity_Detected Identify Identify Impurity (Mass Spectrum & Retention Time) Impurity_Detected->Identify Yes Report Final Purity Report Impurity_Detected->Report No Quantify Quantify Impurity (Peak Area %) Identify->Quantify Characterize Further Characterization (e.g., NMR, IR) Identify->Characterize Quantify->Report

Caption: Workflow for the identification and quantification of impurities.

Conclusion

A comprehensive approach utilizing both HPLC-UV and GC-MS is recommended for the thorough characterization of impurities in this compound samples. HPLC is often the primary technique for purity assessment and quantification of known and non-volatile impurities, while GC-MS provides an orthogonal method that is particularly powerful for the identification of volatile and semi-volatile unknowns. The choice of the primary analytical technique will depend on the specific impurities of interest and the sample matrix. For regulatory purposes, validation of the chosen analytical methods is crucial to ensure reliable and accurate results.

A Comparative Guide to the Synthetic and Structural Landscape of Bromochloro-Substituted Pyridine-4-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-bromo-5-chloropyridine-4-carboxaldehyde and its closely related isomer, 5-bromo-2-chloropyridine-4-carboxaldehyde. While the specific X-ray crystal structure of this compound is not publicly available, this document compiles relevant synthetic protocols, characterization data from a comparable isomer, and explores the potential biological significance of this class of compounds. The information is intended to support researchers in medicinal chemistry and drug discovery in the design and synthesis of novel therapeutic agents.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 5-bromo-2-chloropyridine-4-carboxaldehyde, a commercially available isomer of the target compound. This data serves as a valuable reference point for the characterization of related derivatives.

PropertyValueReference
Molecular Formula C₆H₃BrClNO
Molecular Weight 220.45 g/mol
Appearance Solid
Melting Point 63-68 °C
CAS Number 1060802-23-4
InChI Key MAGFXBKNQAAQQA-UHFFFAOYSA-N

Experimental Protocols

Synthesis of 2-Bromo-5-chloropyridine

A common precursor for the target molecule is 2-bromo-5-chloropyridine. A general and efficient synthetic route involves the diazotization of 2-amino-5-chloropyridine followed by a Sandmeyer-type reaction.

Procedure:

  • To a solution of 2-amino-5-chloropyridine (25.6 g, 0.2 mol) in 48% hydrobromic acid (100 ml, 1.2 mol), bromine (26 ml, 0.52 mol) is added while maintaining the temperature below 10°C.[1]

  • A solution of sodium nitrite (32.4 g, 0.47 mol) in water (50 ml) is then added dropwise over 1 hour at the same temperature.[1]

  • After stirring for an additional 30 minutes, the reaction mixture is carefully neutralized with a solution of sodium hydroxide (74.6 g, 1.86 mol) in water (100 ml), ensuring the temperature does not exceed 25°C.[1]

  • The product is then extracted with a suitable organic solvent, dried, and purified to yield 2-bromo-5-chloropyridine.[2]

Proposed Synthesis of this compound

Procedure:

  • Grignard Reagent Formation: 2,5-dibromopyridine is dissolved in an anhydrous ether solvent (e.g., tetrahydrofuran). An equivalent of a Grignard reagent, such as isopropyl magnesium chloride, is added dropwise at a controlled temperature (e.g., 15°C) to selectively form the Grignard reagent at the 5-position.[3] This step would need to be adapted for a starting material leading to the desired 2-bromo-5-chloro-4-carboxaldehyde, potentially starting from a di-halogenated pyridine with the appropriate substitution pattern for regioselective Grignard formation.

  • Formylation: N,N-Dimethylformamide (DMF) is then added to the reaction mixture.[3]

  • Work-up: The reaction is quenched, and the product, 2-bromo-5-formylpyridine, is isolated and purified.[3]

To synthesize this compound, a suitable starting material would be a pyridine ring with a bromine at the 2-position, a chlorine at the 5-position, and a halogen at the 4-position amenable to Grignard formation or another formylation method.

Mandatory Visualizations

Synthetic Workflow for 2-Bromo-5-chloropyridine

Synthetic_Workflow A 2-Amino-5-chloropyridine B Diazotization (HBr, NaNO2) A->B Reaction C 2-Bromo-5-chloropyridine B->C Sandmeyer-type reaction

Caption: Synthetic pathway for 2-bromo-5-chloropyridine.

Hypothetical Signaling Pathway Inhibition

Given that many pyridine derivatives exhibit inhibitory activity against various kinases, the following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor. Pyridine-containing compounds have been investigated as inhibitors of factor XIa (FXIa), a key enzyme in the coagulation cascade.[4]

Signaling_Pathway cluster_0 Coagulation Cascade FXIIa Factor XIIa FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa Activation FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa Thrombin Thrombin FIXa->Thrombin Leads to Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibr Fibr Fibrinogen->Fibr Forms clot Fibrin Fibrin Inhibitor 2-Bromo-5-chloropyridine -4-carboxaldehyde Derivative Inhibitor->FXIa Inhibits

Caption: Hypothetical inhibition of the coagulation cascade.

References

A Comparative Analysis of Theoretical and Experimental Data for 2-bromo-5-chloropyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available experimental data versus theoretical expectations for 2-bromo-5-chloropyridine-4-carboxaldehyde (CAS Number: 1060802-23-4), a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental and computational studies for this specific molecule, this document summarizes known physical properties and presents predicted spectroscopic data based on established principles. General experimental protocols for the synthesis and analysis of similar compounds are also detailed to provide a practical framework for researchers.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available experimental data and the theoretically expected spectroscopic characteristics for this compound.

Table 1: Physical and Chemical Properties

PropertyExperimental DataTheoretical/Calculated Value
Molecular Formula C₆H₃BrClNO[1][2]C₆H₃BrClNO
Molecular Weight 220.45 g/mol [1][2]220.45 g/mol
Appearance Solid[1]N/A
Melting Point 63-68 °C[1]N/A

Table 2: Predicted Spectroscopic Data

Note: No specific experimental spectra have been found in the reviewed literature. The data below are predictions based on characteristic functional group frequencies.

Spectroscopy Predicted Wavenumber/Shift Assignment
¹H NMR δ 9.8-10.5 ppm (s, 1H)Aldehyde (-CHO) proton
δ 7.5-8.5 ppm (s, 1H)Aromatic proton
δ 7.5-8.5 ppm (s, 1H)Aromatic proton
¹³C NMR δ 185-195 ppmAldehyde carbonyl carbon (C=O)
δ 120-160 ppmAromatic carbons
IR Spectroscopy ~3050-3100 cm⁻¹Aromatic C-H stretch
~2820 cm⁻¹, ~2720 cm⁻¹Aldehyde C-H stretch (Fermi doublet)[3]
~1700-1720 cm⁻¹Aldehyde C=O stretch[3]
~1400-1600 cm⁻¹Aromatic C=C ring stretch
~1000-1200 cm⁻¹C-Cl stretch
~500-600 cm⁻¹C-Br stretch

Experimental Protocols

Representative Synthesis of a Halogenated Pyridine Intermediate

This two-step process involves an initial bromination followed by a diazotization reaction.

Step 1: Bromination of 2-amino-4-chloropyridine

  • Dissolve 2-amino-4-chloropyridine in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) in portions while maintaining the temperature.

  • Allow the reaction to stir for a specified time (e.g., 30 minutes) and monitor its completion using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with an acidic solution (e.g., 1M HCl), followed by a basic solution to neutralize, and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the brominated intermediate.

Step 2: Diazotization and Chlorination

  • Dissolve the brominated intermediate from Step 1 in concentrated hydrochloric acid at a low temperature (e.g., -30 °C).

  • Slowly add a solution of sodium nitrite in water, keeping the temperature controlled.

  • After the addition is complete, allow the reaction to stir for approximately one hour.

  • Introduce a copper(I) chloride solution and allow the reaction to warm to room temperature. Monitor by TLC.

  • Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the final product by column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a chemical compound like this compound.

G General Workflow for Synthesis and Analysis start Starting Materials synthesis Chemical Synthesis (e.g., Halogenation, Formylation) start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification characterization Structure Verification purification->characterization final_product Pure Compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms ir IR Spectroscopy characterization->ir

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

References

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-5-chloropyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: 2-Bromo-5-chloropyridine-4-carboxaldehyde

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe laboratory operations and minimize risk.

Hazard Summary

Based on data from the closely related isomer, 5-Bromo-2-chloropyridine-4-carboxaldehyde, and similar chemical structures, this compound should be handled as a hazardous substance. Primary hazards include:

  • Acute Toxicity: Toxic if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Quantitative Data Summary

The following table summarizes key safety and physical property data for this compound and its close isomer.

PropertyValueSource
Chemical Formula C₆H₃BrClNO[1]
Molecular Weight 220.45 g/mol [1]
Physical Form Solid[1]
Melting Point 63-68 °C (for isomer 5-Bromo-2-chloropyridine-4-carboxaldehyde)[1]
Storage Temperature -20°C[1]
Hazard Class Acute Toxicity, Oral (Category 3); Skin Irritant (Category 2); Eye Irritant (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3)[1]
Signal Word Danger[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to these steps is mandatory to ensure personal and environmental safety.

Engineering Controls and Preparation
  • Ventilation: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3][4]

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[3][5]

  • Spill Kit: Have a chemical spill kit equipped with absorbent materials (e.g., Chemizorb®), personal protective equipment (PPE), and waste disposal bags available in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles with side shields conforming to EN166 or NIOSH standards.[5][6]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[2] Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[6]

  • Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of splashing, a PVC apron should be worn.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK-P2) is mandatory.[6][8]

Chemical Handling Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the container for damage.

    • Store the chemical in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4][9] The recommended storage temperature is -20°C.[1]

    • Keep the container tightly closed.[9][10]

  • Weighing and Transfer:

    • Perform all weighing and transfers within a chemical fume hood.

    • Use tools (spatulas, etc.) dedicated to this chemical or thoroughly cleaned before and after use.

    • Avoid creating dust.[4]

  • In-Reaction Use:

    • Set up apparatus within the fume hood.

    • Add the compound to the reaction vessel slowly to prevent splashing.

    • Do not eat, drink, or smoke in the work area.[9] Wash hands thoroughly after handling.[9][11]

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][10] Seek medical attention if irritation persists.[5][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air.[3][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[3][6]

  • Spills:

    • Evacuate non-essential personnel from the area.[8]

    • Wearing appropriate PPE, cover the spill with a liquid-absorbent, inert material.

    • Carefully sweep or scoop up the absorbed material into a labeled, sealable container for hazardous waste disposal.[6]

    • Clean the spill area thoroughly with an appropriate solvent and then soap and water.

    • Do not let the chemical enter drains.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Chemical Waste:

    • Dispose of surplus and non-recyclable solutions through a licensed professional waste disposal company.[6]

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials:

    • Used gloves, weigh boats, paper towels, and other contaminated disposable materials must be collected in a dedicated, labeled hazardous waste container.[6]

    • Dispose of contaminated packaging as unused product.[6]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Regulations: All disposal activities must comply with local, state, and federal environmental regulations.[11]

Workflow Visualization

The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal.

G prep Preparation ppe Don PPE prep->ppe Verify fume hood & safety equipment handling Chemical Handling (Weighing/Transfer) ppe->handling Enter work area reaction Use in Reaction handling->reaction spill Spill Occurs handling->spill Accident decon Decontamination reaction->decon Experiment complete reaction->spill Accident waste Waste Disposal decon->waste Dispose of contaminated items end_proc End of Process waste->end_proc spill_proc Spill Cleanup Protocol spill->spill_proc Execute spill_proc->waste

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.